(Rac)-Juvenile Hormone III-d3
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJMXSGZTCGLHZ-ZPLWXOMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601033769 | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24198-95-6, 5255-04-9 | |
| Record name | Methyl (2E,6E)-9-(3,3-dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl farnesoate 10,11-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemic juvenile hormone III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601033769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2E,6E)-(±)-9-(3,3-dimethyloxiranyl)-3,7-dimethylnona-2,6-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Rac)-Juvenile Hormone III-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of (Rac)-Juvenile Hormone III-d3, the deuterated analog of a vital insect hormone. The document details its fundamental properties, the biological significance of Juvenile Hormone III, its primary application as an internal standard for quantitative analysis, and associated experimental protocols and signaling pathways.
Basic Properties of this compound
This compound is a synthetically modified version of Juvenile Hormone III (JH III), where three hydrogen atoms on the methyl ester group have been replaced with deuterium (B1214612) atoms. This isotopic labeling results in a stable, heavier molecule, making it an invaluable tool for mass spectrometry-based research without altering its chemical behavior in chromatographic separation.[1][2]
| Property | Data | Reference |
| Common Synonyms | JH III-d3 | [1] |
| CAS Number | 951116-89-5 | [1] |
| Chemical Formula | C₁₆H₂₃D₃O₃ | |
| Molecular Weight | 269.41 g/mol | |
| Primary Application | Internal standard for quantitative analysis via NMR, GC-MS, or LC-MS. | [1] |
| Recommended Storage | Short-term (1 month): -20°C; Long-term (6 months): -80°C. Protect from light. | [1] |
The Biological Role of Juvenile Hormone III
Juvenile Hormone III is a sesquiterpenoid that functions as a crucial regulator of insect development, reproduction, and behavior.[3][4] It is the most prevalent form of juvenile hormone across the majority of insect species.[3][5]
-
Regulation of Metamorphosis : A primary function of JH III is to maintain the immature, larval state.[3][6] High concentrations of JH III in the insect's blood (hemolymph) prevent the initiation of metamorphosis, ensuring that a larva molts into a larger larva. A programmed drop in JH III levels is required for the transition to the pupal and, subsequently, the adult stage.[5][6]
-
Control of Reproduction : In adult insects, JH III is a key gonadotropic hormone, particularly in females. It governs reproductive maturation by stimulating the production of yolk proteins (vitellogenesis) and their uptake by developing eggs.[3][6]
-
Other Functions : JH III is also involved in regulating diapause (a period of suspended development), polyphenisms (the occurrence of multiple phenotypes from a single genotype), and various behaviors.[3]
-
Metabolic Regulation : The physiological concentration of JH III is tightly controlled, primarily through degradation by juvenile-hormone esterase (JHE) and juvenile hormone epoxide hydrolase (JHEH).[3][4]
Key Signaling Pathways
Juvenile Hormone III mediates its biological effects through complex signaling networks, including its own biosynthesis pathway and cellular signaling cascades that ultimately alter gene expression.
JH III Biosynthesis
JH III is synthesized via the mevalonate (B85504) pathway, which is common to terpenoid synthesis. The final, JH-specific steps are critical regulatory points. These include the methylation of farnesoic acid by the enzyme JHAMT (JH acid methyltransferase) and the subsequent epoxidation of methyl farnesoate by a cytochrome P450 monooxygenase (CYP15A1 ) to yield the active JH III hormone.[7]
Caption: The final steps of the Juvenile Hormone III biosynthesis pathway.
JH III Cellular Signaling
The cellular action of JH III is multifaceted, involving both a genomic pathway mediated by an intracellular receptor and a non-genomic pathway that originates at the cell membrane.
-
Genomic Pathway : JH III enters the target cell and binds to the Methoprene-tolerant (Met) protein, its nuclear receptor.[7][8] The hormone-bound Met forms a heterodimer with a partner protein, the Steroid Receptor Coactivator (SRC) .[9] This complex then functions as a transcription factor, binding to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes, such as Krüppel homolog 1 (Kr-h1), to modulate their expression.[7][8]
-
Non-Genomic Pathway : JH III can also rapidly activate Phospholipase C (PLC) at the cell membrane.[9] This leads to the generation of second messengers (IP₃ and DAG), an increase in intracellular calcium, and the activation of CaMKII (Calcium/Calmodulin-dependent Protein Kinase II). This cascade can phosphorylate the Met receptor, enhancing its transcriptional activity and thus providing a link between membrane-initiated and nuclear-level responses.[9]
Caption: Integrated model of genomic and non-genomic JH III signaling.
Experimental Protocols and Applications
The most critical application of this compound is its use as an internal standard for the precise quantification of endogenous JH III from biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] Its known concentration corrects for analyte loss during sample preparation and variations in instrument response.[11]
Protocol for JH III Quantification
This protocol is based on established methods for ultra-trace hormone detection.[10][12][13]
-
Sample Collection & Spiking : To a biological sample (e.g., tissue homogenate, hemolymph), add a precise volume of a standard solution of this compound (e.g., 10 µL of 6.25 ng/mL).[12]
-
Liquid-Liquid Extraction : Add 600 µL of hexane (B92381), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Isolate Extract : Transfer the upper hexane layer containing JH III to a new silanized vial.
-
Concentration : Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50 µL of acetonitrile (B52724) or mobile phase) for analysis.
LC-MS/MS Data Presentation
Analysis is performed using Multiple Reaction Monitoring (MRM) in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both the target analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Purpose | Reference |
| Juvenile Hormone III | 267.2 | 235.2 | Quantification | [10] |
| 267.2 | 147.1 | Confirmation | [10] | |
| (Rac)-JH III-d3 (Standard) | 270.2 | 235.2 | Quantification | [10] |
| 270.2 | 147.1 | Confirmation | [10] |
Experimental Workflow Visualization
Caption: Standard workflow for quantifying JH III via LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First preparation of single-enantiomer juvenile hormone III acid and (R)-juvenile hormone III-d₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 4. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]
- 5. Juvenile hormone [bionity.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. Egfr signaling promotes juvenile hormone biosynthesis in the German cockroach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Juvenile hormone-activated phospholipase C pathway enhances transcriptional activation by the methoprene-tolerant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Fast, ultra-trace detection of juvenile hormone III from mosquitoes using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (Rac)-Juvenile Hormone III-d3: Application in Insect Endocrinology and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juvenile Hormone III (JH III) is a pivotal sesquiterpenoid hormone that governs a vast array of physiological processes in the majority of insect species, including development, metamorphosis, reproduction, and behavior.[1][2] Accurate quantification of its endogenous titers is paramount for fundamental research and for the development of targeted pest control strategies. This technical guide provides an in-depth overview of the JH III endocrine system and focuses on the critical role of its deuterated analog, (Rac)-Juvenile Hormone III-d3 (JH III-d3), as an internal standard for precise and accurate quantification via isotope dilution mass spectrometry. This document details the JH III signaling pathway, provides a comprehensive experimental protocol for its quantification, presents key quantitative data, and illustrates critical workflows and pathways using Graphviz diagrams.
The Juvenile Hormone III Endocrine System
JH III is the most ubiquitous member of the juvenile hormone family, synthesized and secreted by the endocrine glands known as the corpora allata.[1][2] Its presence or absence at critical developmental junctures dictates the outcome of an insect's life stages.
1.1 Physiological Roles
-
Metamorphosis: High titers of JH III during larval molts maintain the juvenile, larval characteristics and prevent the initiation of metamorphosis.[2] A significant drop in the JH III titer is a prerequisite for the larva-to-pupa and pupa-to-adult transitions in holometabolous insects.[3]
-
Reproduction: In adult insects, JH III often reassumes a critical function as a primary gonadotropic hormone, stimulating processes such as vitellogenesis (yolk production) and oocyte maturation in females.[2]
-
Polyphenism and Behavior: JH III can also regulate caste differentiation in social insects, diapause (a state of arrested development), and various behaviors such as migration and pheromone production.[3]
1.2 Mechanism of Action: The Met-Tai Receptor Complex
The molecular action of JH III is mediated by an intracellular receptor complex.[2] Unlike classic steroid hormone receptors, the JH receptor is a heterodimer of two basic helix-loop-helix (bHLH)-PAS domain proteins: Methoprene-tolerant (Met) and its partner, Taiman (Tai) .[4]
The signaling cascade proceeds as follows:
-
JH III, a lipophilic molecule, enters the target cell from the hemolymph.
-
It binds directly to a hydrophobic ligand-binding pocket within the PAS-B domain of the Met protein.
-
This binding induces a conformational change in Met, which promotes its heterodimerization with Tai.
-
The activated Met-Tai complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.
-
This binding modulates the transcription of downstream genes, resulting in the physiological response to the hormone.
The Role of this compound in Research
Accurate measurement of endogenous hormone levels is fundamental to endocrinology. However, the lipophilic nature of JH III and its typically low physiological concentrations (in the picogram to nanogram range) make quantification challenging.[5] Furthermore, extraction procedures from complex biological matrices like hemolymph or whole-body tissues can suffer from variable recovery rates.
This is where (Rac)-JH III-d3 becomes an indispensable tool. As a stable isotope-labeled analog of JH III, it serves as the ideal internal standard for quantification by mass spectrometry (MS), a technique known as isotope dilution.
Principle of Use:
-
A precise, known amount of JH III-d3 is added to the biological sample at the very beginning of the extraction process.
-
The deuterated standard has nearly identical chemical and physical properties to the endogenous, unlabeled JH III. Therefore, it experiences the same degree of loss, if any, during all subsequent steps: extraction, cleanup, derivatization, and injection.
-
During LC-MS analysis, the mass spectrometer can distinguish between the unlabeled JH III (precursor ion m/z 267.3) and the labeled JH III-d3 (precursor ion m/z ~270.3) due to the mass difference imparted by the deuterium (B1214612) atoms.[1]
-
By comparing the peak area ratio of the endogenous analyte (JH III) to the internal standard (JH III-d3), the absolute quantity of JH III in the original sample can be calculated with high precision and accuracy, as the ratio remains constant regardless of sample loss.
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of JH III from insect tissues using (Rac)-JH III-d3 as an internal standard, adapted from methods developed for mosquitoes.[1]
3.1 Materials and Reagents
-
This compound standard solution (e.g., 5-10 ppb in acetonitrile)
-
Juvenile Hormone III standard for calibration curve
-
Solvents: Hexane (B92381), Acetonitrile (B52724), Methanol (all Optima grade or better)
-
Silanized glass vials to prevent analyte adsorption
-
Homogenizer and centrifuge
-
Nitrogen evaporator
3.2 Extraction Procedure
-
Sample Collection: Dissect tissues (e.g., corpora allata-corpora cardiaca complexes, fat body) or collect hemolymph. For whole-body analysis, use the entire insect. Record the initial weight or number of insects.
-
Homogenization: Place the sample in a silanized vial and homogenize in an appropriate buffer or solvent.
-
Spiking with Internal Standard: Add a precise volume of the (Rac)-JH III-d3 internal standard solution to the homogenate. For example, add 10 µL of a 6.25 ppb solution.[1]
-
Liquid-Liquid Extraction: Add a water-immiscible organic solvent like hexane (e.g., 600 µL).[1] Vortex vigorously for 1 minute to extract the lipophilic hormones into the organic phase.
-
Phase Separation: Centrifuge the sample (e.g., 5 min at 2000 x g, 4°C) to cleanly separate the organic and aqueous phases.[1]
-
Collection: Carefully transfer the upper organic phase containing JH III and JH III-d3 to a new clean, silanized vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Re-suspend the dried extract in a precise volume (e.g., 100 µL) of acetonitrile or the initial mobile phase for LC-MS analysis.[1] Vortex to ensure complete dissolution and transfer to an autosampler vial.
3.3 LC-MS/MS Analysis
-
Technique: High-Performance Liquid Chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: Generate a calibration curve using known concentrations of JH III standard spiked with the same amount of JH III-d3 as the samples. Plot the area ratio (JH III / JH III-d3) against concentration. The concentration of JH III in the biological samples is then determined by interpolating their measured area ratios from this curve.
Quantitative Data
The use of (Rac)-JH III-d3 has enabled the reliable measurement of JH III across various species and developmental stages. The tables below summarize representative quantitative data from the literature.
Table 1: Endogenous JH III Titers in Various Insect Species
| Insect Species | Life Stage / Condition | Tissue | JH III Titer | Reference |
| Aedes aegypti | Adult Female (72h post-eclosion) | Whole Body | ~175 pg/female | [1] |
| Aedes aegypti | Adult Female (48-54h post-eclosion) | Hemolymph | ~140 pg/µL | [1] |
| Apis mellifera | 6-day old Larva (Control) | Hemolymph | ~1.5 ng/mL | [6] |
| Bombyx mori | 4th Instar Larva (Day 0) | Hemolymph | ~0.4 ng/mL (JH I) | [7][8] |
| Manduca sexta | 4th Instar Larva | Hemolymph | ~2 x 10⁻⁸ M (~5.3 ng/mL) | [4] |
| Tribolium castaneum | Adult Female (4-5 days post-emergence) | Whole Body | ~1.2 ng/female | [9][10] |
Note: JH I is the predominant form in Lepidoptera like Bombyx mori, but the quantification principles are the same.
Table 2: Binding Affinities of JH III to its Receptor (Met/Gce)
| Insect Species | Receptor Component | Ligand | Binding Affinity (Ki / Kd) | Reference |
| Drosophila melanogaster | Gce | (10R)-JH III | 4.8 ± 1.3 nM (Ki) | [7] |
| Drosophila melanogaster | Gce | (10S)-JH III | 38.3 ± 5.2 nM (Ki) | [7] |
| Drosophila melanogaster | Met | (Racemic)-JH III | 5.3 nM (Kd) | [11] |
| Tribolium castaneum | Met (PAS-B domain) | (Racemic)-JH III | 27.2 nM (Kd) | [11] |
Applications in Drug Development
A thorough understanding of the JH III endocrine system, supported by robust quantification methods, is crucial for developing modern insecticides known as Insect Growth Regulators (IGRs) .
-
Mechanism of IGRs: Many IGRs are JH analogs (also called juvenoids), such as methoprene (B1676399) and pyriproxyfen. These compounds are designed to be stable mimics of JH III that bind to the Met receptor, often with high affinity.
-
Disruption of Development: When applied at inappropriate times, these IGRs artificially maintain a high "JH signal," which disrupts metamorphosis. This can trap larvae in a juvenile state, prevent pupation, or cause the emergence of sterile or non-viable adults, effectively controlling the pest population.
-
Target Validation: The use of (Rac)-JH III-d3 in competition binding assays and for monitoring the physiological effects of candidate IGRs is a key part of the drug discovery and validation pipeline. It allows researchers to confirm that a compound is acting on the intended JH pathway and to quantify its impact on endogenous hormone levels.
References
- 1. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 3. The role of low levels of juvenile hormone esterase in the metamorphosis of Manduca sexta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comparison of Juvenile Hormone and Transcriptional Changes between Three Different Juvenile Hormone Analogs Insecticides on Honey Bee Worker Larval’s Development [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Juvenile hormone regulation of vitellogenin synthesis in the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Juvenile hormone regulation of vitellogenin synthesis in the red flour beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Biosynthesis of (Rac)-Juvenile Hormone III-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of (Rac)-Juvenile Hormone III-d3 and the natural biosynthesis of Juvenile Hormone III (JH III). This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of deuterated juvenile hormones as internal standards for quantification, as tracers in metabolic studies, or in the development of novel insect growth regulators.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the methylation of (Rac)-Juvenile Hormone III acid using a deuterated methylating agent. This method allows for the specific incorporation of a deuterium-labeled methyl group at the carboxylate position.
Synthesis Pathway
The synthesis follows a straightforward one-step methylation reaction. (Rac)-Juvenile Hormone III acid is treated with deuterated methyl iodide (CD₃I) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetonitrile (B52724) (MeCN). The base deprotonates the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the deuterated methyl iodide to yield the final product, this compound.
Caption: Chemical synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the synthesis of (R)-Juvenile Hormone III-d3 and is applicable for the synthesis of the racemic mixture.
Materials:
-
(Rac)-Juvenile Hormone III acid
-
Deuterated methyl iodide (CD₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Dissolve (Rac)-Juvenile Hormone III acid in anhydrous acetonitrile.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add a molar excess of deuterated methyl iodide to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by thin-layer chromatography or LC-MS is recommended).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain pure this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₃D₃O₃ | |
| Molecular Weight | 269.39 g/mol | |
| Appearance | Colorless to light yellow oil | |
| CAS Number | 951116-89-5 | |
| Mass Spectrometry | ||
| [M+H]⁺ | m/z 270 | |
| Fragmentation Ions | [M+H-CD₃OH]⁺ (m/z 235), [M+H-H₂O]⁺ |
Biosynthesis of Juvenile Hormone III
Juvenile Hormone III is a sesquiterpenoid synthesized in the corpora allata of insects. The biosynthetic pathway can be divided into two main stages: the early mevalonate (B85504) pathway and the late, JH-specific steps.
Mevalonate Pathway
The initial steps of JH III biosynthesis follow the conserved mevalonate pathway, which produces the C15 intermediate, farnesyl pyrophosphate (FPP). This pathway starts with the condensation of three acetyl-CoA molecules.
Caption: The Mevalonate Pathway leading to Farnesyl Pyrophosphate.
Terminal Steps of JH III Biosynthesis
The final steps in the biosynthesis of JH III involve the conversion of FPP to the active hormone. The order of the last two steps, epoxidation and methylation, can vary depending on the insect order. In most insects, methylation precedes epoxidation.
The Molecular Maze: Unraveling the Mechanism of (Rac)-Juvenile Hormone III-d3 in Diptera
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Juvenile Hormone III (JH III) is a crucial sesquiterpenoid that orchestrates a wide array of physiological processes in insects, particularly within the order Diptera. Its influence extends from the regulation of metamorphosis to the modulation of reproductive maturation, behavior, and diapause.[1][2][3] Understanding the precise mechanism of action of JH III is paramount for the development of novel and specific insect control agents. This technical guide provides a comprehensive overview of the core mechanism of action of JH III in Diptera, with the understanding that its deuterated analog, (Rac)-Juvenile Hormone III-d3, functions as a chemically identical tool for experimental investigation, primarily in metabolic and quantification studies, rather than possessing a distinct biological activity. We will delve into the intricacies of the JH III signaling pathway, from receptor binding to the regulation of target gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.
The Canonical Juvenile Hormone III Signaling Pathway in Diptera
The cellular response to JH III in Diptera is primarily mediated through an intracellular signaling pathway. Unlike classic steroid hormones that bind to nuclear receptors which directly act as transcription factors, the JH receptor complex involves a unique partnership of proteins. The key players in this pathway are the intracellular receptors Methoprene-tolerant (Met) and Germ cell-expressed (Gce).[4][5][6]
Upon entering the cell, JH III binds to a heterodimer of Met and Gce.[4][7] In Drosophila melanogaster, a model organism for Diptera, both Met and Gce are basic helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) domain proteins that function as JH receptors.[5][6][8] While they share partially redundant functions, they can also have distinct roles in different tissues and developmental stages.[4][6][7] The binding of JH III to the Met/Gce complex induces a conformational change, leading to the recruitment of the steroid receptor coactivator, Taiman (Tai), also known as FISC or SRC.[9]
This ligand-bound tripartite complex (JH III-Met/Gce-Tai) then translocates to the nucleus, where it recognizes and binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes.[9] This binding event initiates the transcription of early JH-responsive genes, such as Krüppel-homolog 1 (Kr-h1), which in turn mediates many of the downstream physiological effects of JH.[10][11]
Quantitative Data on JH III Receptor Binding and Gene Regulation
The affinity of JH III for its receptors and the downstream transcriptional response are critical parameters in understanding its mechanism of action. The following table summarizes key quantitative data from the literature.
| Parameter | Organism/System | Value | Reference |
| Binding Affinity (Kd) of JH III | Drosophila melanogaster Met | 2.94 ± 0.68 nM | [12] |
| Binding Affinity (Kd) of JH III | Tribolium castaneum Met | Comparable to Drosophila Met | [12] |
| JH III Concentration for Significant Gene Upregulation (Epac) | Drosophila melanogaster cell line | 100 ng/ml | [13] |
| Time to First Significant Rise in Epac mRNA | Drosophila melanogaster cell line | 2 hours post JH III treatment | [13] |
| Methoprene Resistance in Met mutant | Drosophila melanogaster | 100-fold increase | [5] |
Experimental Protocols for Studying JH III Mechanism of Action
Investigating the mechanism of action of JH III involves a variety of molecular and cellular techniques. Below are detailed methodologies for key experiments.
Receptor-Ligand Binding Assay
This protocol is used to determine the binding affinity of JH III to its receptors, Met and Gce.
Methodology:
-
Protein Expression and Purification: Express recombinant Met and Gce proteins, often as fusions with tags like Myc or GST, in a suitable expression system (e.g., E. coli, baculovirus-infected insect cells). Purify the proteins using affinity chromatography.
-
Radioligand Binding Assay:
-
Incubate a constant amount of the purified receptor with increasing concentrations of radiolabeled JH III (e.g., [³H]JH III).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled JH III.
-
Separate the bound from the free radioligand using a method like filtration through a glass fiber filter or dextran-coated charcoal precipitation.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis or non-linear regression of the saturation binding data.
Reporter Gene Assay for Transcriptional Activity
This assay measures the ability of the JH III-receptor complex to activate the transcription of a target gene.
Methodology:
-
Construct Preparation:
-
Reporter Construct: Clone a JHRE sequence upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase, β-galactosidase) in a plasmid vector.
-
Expression Constructs: Clone the cDNAs for Met, Gce, and Tai into expression vectors, often under the control of a constitutive promoter.
-
-
Cell Culture and Transfection:
-
Culture a suitable insect cell line (e.g., Drosophila S2 cells).
-
Co-transfect the cells with the reporter construct and the expression constructs for the JH receptor components.
-
-
Hormone Treatment: Treat the transfected cells with various concentrations of JH III or (Rac)-JH III-d3. Include a vehicle-only control.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve to determine the EC50 value.
RNA Interference (RNAi) for Gene Function Analysis
RNAi is used to specifically knockdown the expression of genes in the JH signaling pathway to assess their function.
Methodology:
-
dsRNA Synthesis: Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target gene (e.g., Met, Gce, Tai, Kr-h1).
-
dsRNA Delivery: Introduce the dsRNA into the insect or cultured cells. This can be done by microinjection into embryos or larvae, or by bathing cultured cells in a medium containing the dsRNA.
-
Phenotypic Analysis: Observe the effects of gene knockdown on JH-mediated processes, such as development, metamorphosis, or reproduction.
-
Molecular Analysis: Confirm the knockdown of the target gene's mRNA and protein levels using quantitative RT-PCR and Western blotting, respectively.
Conclusion and Future Directions
The mechanism of action of Juvenile Hormone III in Diptera is a complex and finely tuned process, centered around the Met and Gce receptors and their interaction with Taiman to regulate the transcription of target genes. This compound serves as an invaluable tool for the precise study of this pathway. While significant progress has been made in elucidating the core signaling cascade, several areas warrant further investigation. These include the identification of the complete set of JH-responsive genes, the exploration of non-canonical JH signaling pathways, and the characterization of the tissue-specific and context-dependent functions of Met and Gce. A deeper understanding of these aspects will not only advance our fundamental knowledge of insect endocrinology but also pave the way for the development of more effective and environmentally benign strategies for insect pest management.
References
- 1. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 3. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Interaction patterns of methoprene-tolerant and germ cell-expressed Drosophila JH receptors suggest significant differences in their functioning [frontiersin.org]
- 5. Juvenile hormone receptor Methoprene tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic tools to study juvenile hormone action in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Juvenile Hormone Studies in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Analysis of the Molecular Action of the Insect Juvenile Hormones - UNIV OF WISCONSIN [portal.nifa.usda.gov]
The Architect of Insect Life: A Technical Guide to the Function of Juvenile Hormone in Development
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Juvenile hormone (JH) stands as a cornerstone in the intricate edifice of insect development, orchestrating a symphony of physiological processes that govern metamorphosis, reproduction, and diapause.[1][2] This sesquiterpenoid hormone, secreted by the corpora allata, acts as a master regulator, ensuring the progression through larval or nymphal stages while holding the ultimate transformation to adulthood in abeyance.[1][2] Its interplay with the molting hormone, 20-hydroxyecdysone (B1671079) (20E), dictates the very nature of each molt, a delicate hormonal balance that determines whether an insect remains a juvenile or embarks on its metamorphic journey. Understanding the molecular underpinnings of JH action is not merely an academic pursuit; it holds the key to innovative strategies in pest management and the development of novel insecticides. This technical guide provides a comprehensive exploration of the core functions of juvenile hormone, detailing its signaling pathway, the experimental methodologies used to elucidate its roles, and the quantitative data that underpin our current understanding.
The Central Role of Juvenile Hormone in Insect Development
The primary and most well-characterized function of juvenile hormone is the prevention of metamorphosis.[1][2] In larval insects, the presence of JH ensures that each molt, triggered by a pulse of ecdysone (B1671078), results in a larger larva.[2] Only when the JH titer drops below a critical threshold can ecdysone initiate the cascade of gene expression that leads to pupation and the formation of the adult insect.[2] This "status quo" effect of JH is fundamental to allowing insects to achieve the necessary size and developmental maturity before undergoing the dramatic changes of metamorphosis.[3]
Beyond its anti-metamorphic role, JH is a pleiotropic hormone with crucial functions in adult insects, including the regulation of reproductive maturation, vitellogenesis (yolk protein synthesis), and the control of diapause (a state of arrested development).[1][3] In many insect species, JH is essential for egg production in females and for pheromone production and responsiveness in both sexes.[1]
The Juvenile Hormone Signaling Pathway
The molecular mechanism of JH action was a long-standing enigma in insect endocrinology. However, recent research has illuminated a complex and fascinating signaling pathway.
At the heart of this pathway lies the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors, which functions as the primary JH receptor.[4] In the absence of JH, Met is largely localized in the cytoplasm. Upon binding JH, Met translocates to the nucleus and forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) (also known as FISC or SRC). This JH-Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.
One of the most critical downstream targets of the JH-Met-Tai complex is the gene encoding Krüppel homolog 1 (Kr-h1) , a zinc finger transcription factor.[2] Kr-h1 acts as a key mediator of JH's anti-metamorphic effects by repressing the expression of genes that promote metamorphosis, such as Broad-Complex (Br-C) and Ecdysone induced protein 93F (E93).[2]
The interplay between JH and ecdysone signaling is a critical aspect of developmental timing. High levels of JH, through the action of Kr-h1, prevent the premature activation of the metamorphic genetic program by ecdysone. Conversely, a decline in JH allows the ecdysone-receptor complex to initiate the expression of metamorphic genes.
Quantitative Data on Juvenile Hormone Titers and Analog Effects
The precise timing of developmental events in insects is dictated by fluctuations in the titers of JH and ecdysone. The tables below summarize representative quantitative data on JH titers during larval development in several key insect models, as well as the effects of synthetic JH analogs, which are widely used as insect growth regulators (IGRs).
Table 1: Juvenile Hormone Titers in the Hemolymph of Selected Insect Larvae
| Insect Species | Developmental Stage | JH Titer (ng/mL or equivalent) | Method |
| Manduca sexta | 4th Instar (early) | High (undisclosed value) | Bioassay |
| 5th Instar (Day 1) | Declining | Bioassay | |
| 5th Instar (late) | Undetectable | Bioassay | |
| Bombyx mori | 3rd Instar (Day 0) | ~0.8 ng/mL (JH I) | RIA |
| 4th Instar (Day 0) | ~1.2 ng/mL (JH I) | RIA | |
| 5th Instar (Day 0) | Undetectable (JH I) | RIA | |
| Drosophila melanogaster | 3rd Instar (mid) | ~30 pmol/g fresh weight (JH III) | GC-MS |
| Pupariation | Traces | GC-MS |
Note: JH titers can vary significantly based on the specific developmental timing within an instar, rearing conditions, and the analytical method used. This table provides a general overview of the dynamic changes in JH levels.
Table 2: Effects of Juvenile Hormone Analogs on Insect Development
| Insect Species | JH Analog | Concentration | Observed Effect |
| Aedes aegypti | Methoprene (B1676399) | Dose-dependent | Inhibition of adult emergence, mortality at pupal stage.[4][5] |
| Tribolium castaneum | Pyriproxyfen (B1678527) | 5 ppm | 100% hatching inhibition.[6] |
| Pyriproxyfen | 20 ppm | 66.10% larval mortality.[6] | |
| Plutella xylostella | Pyriproxyfen | Sublethal doses | Decreased fecundity and pupal weight, prolonged development time.[7] |
| Bemisia tabaci | Pyriproxyfen 10% EC | 1250 ml/ha | ~75-80% reduction in whitefly population.[8] |
| Aphis gossypii | Pyriproxyfen 10% EC | 1250 ml/ha | ~73-78% reduction in aphid population.[8] |
Experimental Protocols for Studying Juvenile Hormone Function
A variety of experimental techniques are employed to investigate the roles of JH in insect development. Below are detailed methodologies for key experiments.
Quantification of Juvenile Hormone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of different JH homologs.
Methodology:
-
Hemolymph Collection: Collect hemolymph from insects at specific developmental stages into chilled tubes containing an anticoagulant buffer.
-
Extraction:
-
Add a known amount of an internal standard (e.g., deuterated JH III) to the hemolymph sample.
-
Extract the lipids, including JH, using a two-phase system of isooctane (B107328) and methanol.
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the upper isooctane phase containing the JH.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into a reverse-phase C18 column on an HPLC system coupled to a tandem mass spectrometer.
-
Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid to separate the different JH homologs.[1]
-
Detect and quantify the JH homologs using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each JH.
-
Calculate the absolute concentration of each JH homolog based on the peak area relative to the internal standard.
-
RNA Interference (RNAi)-Mediated Gene Knockdown
RNAi is a powerful tool to study the function of specific genes in the JH signaling pathway by silencing their expression.
Methodology (example for Tribolium castaneum):
-
dsRNA Synthesis:
-
Amplify a ~500 bp region of the target gene (e.g., Met or Kr-h1) by PCR using primers that include T7 promoter sequences at the 5' ends.
-
Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
-
Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).
-
Purify and quantify the dsRNA.
-
-
dsRNA Injection:
-
Anesthetize larvae or pupae by chilling on ice.
-
Load a microinjection needle with the dsRNA solution (typically 1-2 µg/µL).
-
Inject a small volume (e.g., 50-100 nL) of dsRNA into the body cavity of the insect.
-
Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).
-
-
Phenotypic Analysis:
-
Monitor the injected insects for developmental defects, such as precocious metamorphosis, altered morphology, or reproductive abnormalities.
-
Quantify the knockdown efficiency by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) at various time points after injection.
-
Insect Cell Culture-Based Reporter Assay
This in vitro assay is used to screen for compounds with JH agonist or antagonist activity and to study the function of different components of the signaling pathway.
Methodology:
-
Cell Line and Plasmids:
-
Use a suitable insect cell line (e.g., Sf9 from Spodoptera frugiperda or Kc from Drosophila melanogaster).
-
Co-transfect the cells with:
-
An expression plasmid for the JH receptor, Met.
-
An expression plasmid for its partner protein, Tai.
-
A reporter plasmid containing a luciferase gene under the control of a JHRE.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with different concentrations of the test compounds or JH analogs.
-
Include positive (a known JH analog) and negative (solvent only) controls.
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the dose-response relationship for each compound.
-
Applications in Drug Development and Pest Management
The detailed understanding of the JH signaling pathway has opened up new avenues for the development of highly specific and environmentally benign insecticides.
-
Juvenile Hormone Analogs (JHAs): Compounds like methoprene and pyriproxyfen mimic the action of JH.[5][8] When applied at the wrong developmental time, they disrupt metamorphosis, leading to the death of the insect or the formation of sterile adults.[5]
-
Juvenile Hormone Antagonists: The development of compounds that block the JH receptor or inhibit JH biosynthesis is a promising area of research. Such antagonists could induce premature metamorphosis, leading to the formation of non-viable miniature adults.
-
Targeting the JH Receptor: The Met receptor, being unique to insects, is an attractive target for the rational design of novel insecticides with high specificity and low toxicity to non-target organisms.
Conclusion
Juvenile hormone is a multifaceted hormone that plays a pivotal role in orchestrating the complex life cycle of insects. The elucidation of its signaling pathway, from receptor binding to the regulation of downstream target genes, has provided a molecular framework for understanding its diverse functions. The experimental methodologies outlined in this guide provide the tools for researchers to further dissect the intricacies of JH action. For drug development professionals, a deep understanding of this hormonal system is paramount for the discovery and optimization of next-generation insecticides that are both effective and environmentally sound. As our knowledge continues to expand, so too will our ability to harness the power of juvenile hormone for the benefit of agriculture and public health.
References
- 1. Larval RNA Interference in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the origin of insect metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hemolymph titer of juvenile hormone binding protein and binding sites during the fourth larval instar of Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Evaluation of methoprene effect on Aedes aegypti (Diptera: Culicidae) development in laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zsp.com.pk [zsp.com.pk]
- 7. researchgate.net [researchgate.net]
- 8. entomoljournal.com [entomoljournal.com]
The Central Role of Juvenile Hormone III in Lepidopteran Reproduction: A Technical Guide
Abstract
Juvenile Hormone (JH) is a crucial sesquiterpenoid hormone that governs a multitude of physiological processes in insects, including development, diapause, and reproduction.[1][2] In the order Lepidoptera (butterflies and moths), several forms of JH have been identified, including JH 0, JH I, and JH II.[1] However, Juvenile Hormone III (JHIII) is the most ubiquitous form found across most insect orders and also plays a significant role in lepidopteran species.[3][4] This technical guide provides an in-depth exploration of the multifaceted role of JHIII in regulating the reproductive biology of Lepidoptera. It details the hormone's biosynthesis, degradation, and signaling pathways, and examines its specific functions in both female and male reproductive processes, including vitellogenesis, pheromone production, and mating behavior. Furthermore, this document outlines key experimental protocols for studying JHIII function and presents quantitative data to support the described mechanisms, offering a comprehensive resource for researchers, scientists, and professionals in drug and insecticide development.
JHIII Biosynthesis, Regulation, and Metabolism
The concentration of JHIII in the hemolymph is meticulously controlled through a balance of its synthesis in the corpora allata (CA), a pair of endocrine glands located behind the brain, and its degradation in peripheral tissues.[1][3]
Biosynthesis Pathway
The synthesis of JHIII involves 13 distinct enzymatic reactions that can be broadly divided into the early mevalonate (B85504) pathway (MVAP) and the late, JH-specific branch.[3][4]
-
Mevalonate Pathway (Early Steps): This ancient and conserved pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce farnesyl pyrophosphate (FPP). Key enzymes in this stage include HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR).[3][4][5]
-
JH-Branch (Late Steps): In Lepidoptera, the pathway from FPP to JHIII typically involves the epoxidation of farnesoic acid (FA) by a P450-dependent epoxidase, followed by methylation via JH acid methyltransferase (JHAMT).[1][3] This order of final steps (epoxidation before methylation) is a distinguishing feature in Lepidoptera compared to many other insect orders where methylation often precedes epoxidation.[3]
The corpora allata's synthetic activity is regulated by neuropeptides from the brain, known as allatotropins (stimulatory) and allatostatins (inhibitory).[4]
Metabolism and Degradation
The biological activity of JHIII is terminated by enzymatic degradation, primarily through two pathways. In Lepidoptera, the typical sequence involves the cleavage of the methyl ester group by JH esterase (JHE) to form JH acid.[1][6] Subsequently, JH epoxide hydrolase (JHEH) hydrates the epoxide group to form JH diol acid.[1] The resulting water-soluble, inactive JH diol acid can then be excreted.[1] The activity of these degradative enzymes is a key factor in modulating JHIII titers at specific developmental and reproductive stages.[6]
The JHIII Signaling Pathway
JHIII exerts its effects on target cells primarily through a genomic pathway involving a nuclear receptor complex.[7]
-
Receptor Binding: In the target cell, JHIII binds to the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[3][8][9] This binding event establishes Met as a unique intracellular hormone receptor.[3][9]
-
Dimerization: The JHIII-bound Met then forms a heterodimer with another bHLH/PAS protein, Taiman (Tai) (also known as FISC or SRC).[7][8]
-
DNA Binding and Transcription: This JHIII-Met-Tai complex functions as a transcription factor, binding to specific DNA sequences known as JH-responsive elements (JHREs) in the promoter regions of target genes.[3]
-
Gene Regulation: Binding of the complex to JHREs modulates the transcription of downstream genes. A key early response gene in this pathway is Krüppel-homolog 1 (Kr-h1) , which plays a critical role in mediating the anti-metamorphic and reproductive functions of JH.[5][10]
JHIII's Role in Female Lepidopteran Reproduction
JHIII is indispensable for female reproductive success, coordinating physiological readiness with mating and oviposition.
Vitellogenesis and Oogenesis
One of the most critical functions of JHIII is the regulation of vitellogenesis, the production of yolk protein precursors (vitellogenins, Vg).[11][12]
-
Vg Synthesis: JHIII acts on the fat body, the primary site of Vg synthesis, stimulating the transcription of Vg genes.[13][14] The newly synthesized Vg is then secreted into the hemolymph.
-
Vg Uptake: JHIII also facilitates the uptake of Vg from the hemolymph into the developing oocytes, a process known as receptor-mediated endocytosis.[7][12] This hormone is crucial for creating intercellular spaces in the follicle epithelium surrounding the oocyte, allowing Vg to reach the oocyte membrane.[12]
-
Oocyte Maturation: The accumulation of yolk proteins leads to the maturation of the oocytes. In many lepidopteran species, the removal of the corpora allata (allatectomy) halts Vg synthesis and egg maturation, a condition that can be reversed by the application of JH or its analogs.[15]
Pheromone Production and Mating Behavior
JHIII is essential for coordinating chemical signaling and behavioral receptivity for mating.
-
Sex Pheromone Production: In numerous moth species, JHIII is necessary for both the production and release of female sex pheromones.[1] Experiments in species like Mythimna unipuncta and Agrotis ipsilon have demonstrated that allatectomy ceases pheromone release entirely.[1]
-
Mating Receptivity: JHIII influences the timing of female sexual maturation and receptivity to male courtship. Hormonal regulation ensures that females become receptive to mating when their reproductive system is mature and capable of producing viable eggs.
JHIII's Role in Male Lepidopteran Reproduction
The role of JHIII extends to male reproductive functions, ensuring males are prepared for successful copulation.
-
Accessory Gland Development: JHIII stimulates the growth and secretory activity of the male accessory glands.[1] These glands produce substances that are transferred to the female during mating, often forming part of the spermatophore, which can aid in sperm transport and influence female post-mating behavior and physiology.
-
Pheromone Responsiveness: In some species, such as the black cutworm (Agrotis ipsilon), JHIII is required for males to become responsive to the female-emitted sex pheromone.[1]
-
Hormone Transfer: It has been observed in species like Heliothis virescens that JHIII is transferred from the male to the female during copulation, potentially influencing the female's reproductive physiology post-mating.[1]
Quantitative Data on JHIII Function
The precise quantification of JHIII titers and the effects of its modulation are crucial for understanding its regulatory dynamics. While specific titers can vary significantly between species and developmental stages, the general trends provide valuable insights.
Table 1: Representative JHIII Titers and Effects in Lepidoptera
| Species | Stage / Condition | JHIII Titer (or effect) | Method | Reference |
| Bombyx mori | 3rd & 4th Instar (Post-Ecdysis) | Peak of JH I observed, followed by a sharp decrease. | LC-MS | [16] |
| Manduca sexta | Last Instar Larva | Elevated JH esterase activity to clear JH before pupation. | Biochemical Assay | [6] |
| Trichoplusia ni | Virgin Adult Female | Elevated JH esterase activity to prevent egg maturation. | Biochemical Assay | [6] |
| Nilaparvata lugens (Non-Lepidopteran example) | Nymphs (JHIII application) | Titer increased from 52 pg/mg to 184 pg/mg. | Not Specified | [17] |
| Aedes aegypti (Non-Lepidopteran example) | Adult Female (24h post-emergence) | Whole body: ~801 pg/g; Hemolymph: ~1.4 pg/g. | HPLC with Fluorescence | [18] |
| Aedes aegypti (Non-Lepidopteran example) | Adult Female (48-50h post-emergence) | Peak JH titer observed in hemolymph. | LC-MS/MS/MS | [19] |
Note: Data for specific lepidopteran reproductive stages is sparse in the provided search results. Non-lepidopteran examples are included to illustrate typical quantitative values and experimental approaches.
Experimental Protocols for Studying JHIII
Investigating the function of JHIII relies on a combination of analytical, biochemical, and molecular techniques.
Quantification of Endogenous JHIII Titers
Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the current gold-standard method for sensitive and specific quantification of JH homologs.[10][20]
-
Sample Collection: Collect hemolymph, whole bodies, or specific tissues (e.g., corpora allata) from insects at the desired reproductive stage. Samples should be flash-frozen in liquid nitrogen and stored at -80°C.
-
Extraction: Homogenize the samples in an appropriate solvent (e.g., hexane (B92381) or methanol). JHs are lipophilic, so a liquid-liquid extraction is typically performed to separate them from the aqueous phase.
-
Derivatization (Optional but common): To improve ionization efficiency and chromatographic separation, JHs can be derivatized. For LC-MS, this often involves converting the epoxide to a methoxyhydrin by reacting with methanol (B129727) and trifluoroacetic acid.[16]
-
Chromatographic Separation: Inject the extracted and prepared sample into an HPLC system, typically with a C18 reverse-phase column. A gradient elution with solvents like methanol and water (often with 0.1% formic acid) is used to separate the different JH homologs.[19]
-
Mass Spectrometry Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the JHIII derivative is selected (e.g., m/z 267.3 for [M+H]⁺) and fragmented to produce specific product ions (e.g., m/z 235.3, 147.0).[19]
-
Quantification: The area under the peak for the specific MRM transition is integrated and compared to a standard curve generated with known amounts of synthetic JHIII to determine the concentration in the original sample.
Functional Analysis via RNA Interference (RNAi)
RNAi is a powerful tool for studying gene function by silencing the expression of a target gene.[10][21] This can be used to knock down key genes in the JHIII biosynthesis or signaling pathway.
Protocol: dsRNA-Mediated Knockdown of a Target Gene (e.g., JHAMT)
-
dsRNA Synthesis:
-
Amplify a ~300-500 bp region of the target gene (JHAMT) from cDNA using PCR with primers containing T7 promoter sequences at their 5' ends.
-
Use the purified PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
-
Anneal the strands to form double-stranded RNA (dsRNA), then purify and quantify it.
-
-
dsRNA Delivery:
-
Injection: Inject a known concentration of dsRNA (e.g., 1-5 µg) into the hemocoel of the insect (larva, pupa, or adult) using a microinjection system. Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).[22]
-
Feeding: For some species, dsRNA can be delivered orally by coating it on leaves or incorporating it into an artificial diet.[23] This method can be less efficient in Lepidoptera due to dsRNA-degrading nucleases in the gut.[24]
-
-
Validation of Knockdown: After a suitable incubation period (e.g., 48-72 hours), dissect relevant tissues (e.g., fat body, corpora allata) and extract total RNA. Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene relative to a housekeeping gene, comparing the dsRNA-treated group to the control group.
-
Phenotypic Analysis: Observe and quantify the effects of the gene knockdown on reproductive parameters. This could include measuring Vg mRNA levels, counting the number of mature eggs, assessing pheromone production via gas chromatography, or conducting mating behavior assays.
Implications for Pest Management and Drug Development
The central role of JHIII in reproduction makes its pathway an attractive target for developing novel, species-specific insecticides.
-
Insect Growth Regulators (IGRs): Synthetic JH analogs, such as methoprene (B1676399) and fenoxycarb, are widely used as IGRs.[1][8] By mimicking the action of JH, these compounds disrupt metamorphosis, preventing larvae from developing into reproductive adults.[1]
-
Targeting Biosynthesis: Enzymes in the JH-specific branch of the biosynthesis pathway, like JHAMT, are potential targets for new insecticides. Inhibitors of these enzymes could effectively block JHIII production, leading to reproductive failure.[10]
-
Targeting Signaling: The JH receptor Met presents another promising target. Compounds that block JHIII from binding to Met or prevent the formation of the Met-Tai complex could disrupt all downstream JH-regulated reproductive processes.
Conclusion
Juvenile Hormone III is a master regulator of reproduction in Lepidoptera, orchestrating a complex suite of physiological and behavioral events necessary for procreation. From stimulating the production of yolk proteins and sex pheromones in females to ensuring the proper function of accessory glands and pheromone responsiveness in males, its influence is pervasive. A thorough understanding of its biosynthesis, metabolism, and signaling pathway, facilitated by modern analytical and molecular techniques, not only deepens our knowledge of insect endocrinology but also provides a robust framework for the development of next-generation strategies for insect pest management. Future research should focus on further elucidating the downstream targets of the JH-Met-Tai complex and exploring the crosstalk between the JH pathway and other signaling networks, such as insulin (B600854) and 20-hydroxyecdysone, to gain a complete picture of the endocrine regulation of insect reproduction.
References
- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research [frontiersin.org]
- 3. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 5. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of insect hormone agonists [jstage.jst.go.jp]
- 9. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Frontiers | Regulatory Mechanisms of Vitellogenesis in Insects [frontiersin.org]
- 13. Juvenile Hormone Regulates Vitellogenin Gene Expression through Insulin-like Peptide Signaling Pathway in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Juvenile hormone regulation of vitellogenin synthesis in the red flour beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Juvenile hormone induced vitellogenin synthesis in the monarch butterfly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Simultaneous silencing of juvenile hormone metabolism genes through RNAi interrupts metamorphosis in the cotton boll weevil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | RNA Interference Suppression of v-ATPase B and Juvenile Hormone Binding Protein Genes Through Topically Applied dsRNA on Tomato Leaves: Developing Biopesticides to Control the South American Pinworm, Tuta absoluta (Lepidoptera: Gelechiidae) [frontiersin.org]
- 24. A nuclease specific to lepidopteran insects suppresses RNAi - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Juvenile Hormone Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Juvenile Hormone (JH)
Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids crucial for regulating a wide array of physiological processes in insects, including development, metamorphosis, reproduction, and behavior.[1][2][3][4] The primary role of JH is often described as maintaining the "status quo," notably by preventing the initiation of metamorphosis during larval stages until the appropriate developmental stage is reached.[3][5][6] This is achieved through a complex interplay with the other major insect hormone, 20-hydroxyecdysone (B1671079) (20E).[6][7] Given their critical functions, JH signaling pathways are a significant target for the development of insect growth regulators (IGRs), a class of insecticides that disrupt these processes.[1][8][9] This guide provides an in-depth overview of the core JH signaling pathway, quantitative data, and key experimental methodologies used in its study.
The Core Juvenile Hormone Signaling Pathway
The molecular action of JH was long considered a mystery, but recent research has elucidated a canonical intracellular signaling pathway.[10][11] Unlike steroid hormones that typically bind to nuclear receptors, JH signaling is mediated by a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors.[12]
The key components of this pathway are:
-
Juvenile Hormone (JH): The signaling molecule that initiates the cascade.
-
Methoprene-tolerant (Met) and Germ cell-expressed (Gce): These are the primary JH receptors.[10][13][14] Met and its paralog Gce function with partial redundancy in transducing the JH signal.[13] Genetic evidence has definitively established that these proteins must bind JH to fulfill their roles in development.[8][14]
-
Taiman (Tai): A steroid receptor coactivator (SRC) that acts as a partner protein for Met/Gce.[1][15][16]
-
Krüppel homolog 1 (Kr-h1): A key downstream transcription factor and an early response gene in the JH pathway.[5][17][18]
The signaling cascade proceeds as follows:
-
JH Binding: JH enters the cell and binds to the PAS-B domain of the Met receptor.[19][20]
-
Dimerization: In the presence of JH, Met forms a heterodimer with Tai.[1][15] This ligand-dependent interaction is crucial for the complex to become transcriptionally active.
-
Transcriptional Activation: The JH-Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs), which are often E-box-like motifs (CACGTG), in the promoter regions of target genes.[1][3][6]
-
Induction of Kr-h1: One of the most critical primary target genes is Kr-h1.[5][17][21] The JH-Met-Tai complex directly activates the transcription of Kr-h1.[17]
-
Anti-Metamorphic Action: Kr-h1 acts as a repressor of metamorphosis-inducing genes, such as Broad-Complex (BR-C) and Ecdysone induced protein 93F (E93), which are activated by the molting hormone 20E.[3][6][7][17] By repressing these genes, Kr-h1 effectively maintains the larval state and prevents premature metamorphosis.[5][7]
Recent evidence also suggests the existence of a rapid, non-genomic JH membrane signaling pathway that may involve a receptor tyrosine kinase (RTK).[22][23] This pathway can lead to the phosphorylation of intracellular signaling components like Met, enhancing their transcriptional activity and indicating a crosstalk between the two pathways.[15][22][23]
References
- 1. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omics approaches to study juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Krüppel homolog 1, an early juvenile hormone-response gene downstream of Methoprene-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Kr-h1, a Cornerstone Gene in Insect Life History [frontiersin.org]
- 8. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor | PLOS Genetics [journals.plos.org]
- 9. Reporter gene assays for screening and identification of novel molting hormone- and juvenile hormone-like chemicals [jstage.jst.go.jp]
- 10. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 12. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drosophila Met and Gce are partially redundant in transducing juvenile hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genetic Evidence for Function of the bHLH-PAS Protein Gce/Met As a Juvenile Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Juvenile Hormone Membrane Signaling Enhances its Intracellular Signaling Through Phosphorylation of Met and Hsp83 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Krüppel homolog 1 (Kr-h1) mediates juvenile hormone action during metamorphosis of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Rhodnius, Golden Oil, and Met: A History of Juvenile Hormone Research [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 23. Frontiers | Juvenile Hormone Membrane Signaling Enhances its Intracellular Signaling Through Phosphorylation of Met and Hsp83 [frontiersin.org]
Methodological & Application
Application Notes and Protocols for (Rac)-Juvenile Hormone III-d3 in LC-MS/MS Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (Rac)-Juvenile Hormone III-d3 as an internal standard for the accurate quantification of Juvenile Hormone III (JH III) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application Notes
This compound: An Internal Standard for Accurate Quantification
This compound is the deuterated form of Juvenile Hormone III, a critical sesquiterpenoid hormone that regulates key physiological processes in many insects, including development, reproduction, and metamorphosis.[1][2][3] Due to its structural similarity and identical chromatographic behavior to the endogenous JH III, the deuterated analog serves as an ideal internal standard for LC-MS/MS analysis.[1][4] Its distinct mass-to-charge ratio (m/z) allows for separate detection while co-eluting with the unlabeled JH III, enabling precise correction for variations in sample preparation, extraction recovery, and instrument response.[1][2] This ensures high accuracy and reproducibility in the quantification of JH III from complex biological matrices.[1][5]
Principle of LC-MS/MS Quantification
The quantification of JH III using this compound as an internal standard relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into the biological sample prior to extraction.[1] Following sample preparation and chromatographic separation, both the analyte (JH III) and the internal standard (JH III-d3) are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] Specific precursor-to-product ion transitions are monitored for each compound, providing high selectivity and sensitivity.[1][6] The ratio of the peak area of the endogenous JH III to the peak area of the deuterated internal standard is then used to calculate the absolute concentration of JH III in the original sample by referencing a calibration curve.[4]
Experimental Protocols
1. Sample Preparation and Extraction
This protocol is adapted from methods developed for the analysis of JH III in mosquitoes.[1]
-
Materials:
-
Biological sample (e.g., insect hemolymph, whole body, or specific tissues)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 6.25 ppb in acetonitrile).[1]
-
Acetonitrile (B52724) (ACN), Optima grade or better
-
Hexane, Optima grade or better
-
Silanized vials
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Homogenize the biological sample in an appropriate buffer or solvent.
-
Add a known volume of the this compound internal standard solution to the homogenate. For example, 10 μL of 6.25 ppb JH III-d3 in acetonitrile can be used.[1]
-
Add 600 μL of Hexane to the sample.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the lipophilic hormones into the organic phase.[1]
-
Centrifuge the sample at 2000 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[1]
-
Carefully transfer the upper organic phase (hexane) to a clean silanized vial.[1]
-
Dry the extracted organic phase under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in a suitable volume of acetonitrile (e.g., 50-100 μL) for LC-MS/MS analysis.[1][2]
-
Vortex the reconstituted sample for 1 minute and transfer it to a silanized autosampler vial with an insert.[1][2]
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., ReproSil-Pur ODS-3) is commonly used.[7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A gradient from water to acetonitrile is employed to separate JH III from other matrix components. The specific gradient profile should be optimized for the particular application, but a typical run time is around 15-22 minutes.[1][7]
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following transitions are typically monitored:
-
Data Presentation
Table 1: LC-MS/MS Method Parameters for JH III Quantification
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | C18 Reversed-Phase | [7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [1] |
| Elution | Gradient | [7][8] |
| Mass Spectrometry | ||
| Ionization | ESI Positive | [1] |
| Detection | MRM | [1][2] |
| MRM Transitions (m/z) | ||
| JH III (Primary) | 267 -> 235 | [1][2] |
| JH III (Secondary) | 267 -> 147 | [1][2] |
| JH III-d3 (Primary) | 270 -> 235 | [1] |
| JH III-d3 (Secondary) | 270 -> 147 | [1] |
Table 2: Example Method Performance Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 8 pg/mL (0.32 pg on column) | [1][5] |
| Limit of Quantification (LOQ) | 20 pg | [7][8] |
| Linearity (r²) | > 0.99 | [9] |
| Extraction Recovery | Routinely ~55% or more | [2] |
Visualizations
Caption: Experimental workflow for the quantification of JH III.
Caption: Simplified biosynthesis pathway of Juvenile Hormone III.
Caption: Juvenile Hormone III signaling pathway overview.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]
- 4. Enantioselective separation of racemic juvenile hormone III by normal-phase high-performance liquid chromatography and preparation of [(2)H(3)]juvenile hormone III as an internal standard for liquid chromatography-mass spectrometry quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 16 insect growth regulators in edible Chinese traditional herbs by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Juvenile Hormone III-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Rac)-Juvenile Hormone III-d3 ((Rac)-JH III-d3) is a deuterated analog of Juvenile Hormone III (JH III), a critical sesquiterpenoid hormone that regulates key physiological processes in insects, including development, reproduction, and behavior.[1][2][3] Due to its structural similarity and mass shift compared to the endogenous hormone, (Rac)-JH III-d3 serves as an ideal internal standard for the accurate quantification of JH III and other JH homologs in biological samples.[1][4][5] This document provides detailed protocols for the use of (Rac)-JH III-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, a highly sensitive and specific method for hormone quantification.[4][6][7] The use of an internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring high accuracy and reproducibility.[1][8][9]
Experimental Protocols
Materials and Reagents
-
This compound (JH III-d3) internal standard: Certified standard solution (e.g., from Toronto Research Chemicals).[6]
-
Juvenile Hormone III (JH III) standard: For calibration curve.
-
Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), hexane, water (Optima grade or better).[6]
-
Reagents: Formic acid, ammonium (B1175870) acetate, ammonium formate (B1220265) (analytical grade or better).[6]
-
Biological samples: Insect hemolymph, whole body tissues, or corpora allata-corpora cardiaca (CA-CC) complexes.[1][2]
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific biological matrix.
-
Sample Collection: Collect biological samples (e.g., hemolymph, tissues) and immediately place them on ice to prevent degradation.
-
Homogenization (for tissues): Homogenize tissue samples in an appropriate buffer or solvent.
-
Spiking with Internal Standard: Add a known and constant concentration of (Rac)-JH III-d3 internal standard to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[1][6] A typical concentration is 625 pg/mL.[1][6]
-
Protein Precipitation and Extraction:
-
Evaporation and Reconstitution:
-
Transfer the organic layer containing the hormones to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the LC separation (e.g., 50% methanol or acetonitrile in water).
-
An extraction recovery of approximately 55% is commonly observed with this method.[1][6]
LC-MS/MS Analysis
The following parameters provide a starting point for method development.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC™ BEH C18, 100 × 2.1 mm, 1.7 µm)[12] |
| Mobile Phase A | 0.1% Formic acid in water[6][12] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Gradient | 0-1 min: 40% B; 1-7 min: 40-100% B; 7-9 min: 100% B; 9-9.1 min: 100-40% B; 9.1-12 min: 40% B[12] |
| Flow Rate | 0.2 mL/min[12] |
| Injection Volume | 10 µL[12] |
| Column Temperature | 25°C[13] |
| Autosampler Temp | 4°C[12] |
Mass Spectrometry (MS) Conditions:
The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM).[4]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Primary) | Product Ion 2 (m/z) (Secondary) |
| JH III | 267.3 [M+H]+ | 235.3 | 147.0 |
| (Rac)-JH III-d3 | 270.2 [D+H]+ | 235.0 | 147.0 |
Note: The exact m/z values may vary slightly depending on the instrument calibration. The fragmentation of JH III-d3 is similar to that of JH III.[6]
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of JH III and a constant concentration of (Rac)-JH III-d3.[6] Plot the ratio of the peak area of JH III to the peak area of (Rac)-JH III-d3 against the concentration of JH III. A linear regression is then applied to the data.[6]
-
Quantification: Determine the peak area ratio of JH III to (Rac)-JH III-d3 in the biological samples. Use the calibration curve to calculate the concentration of JH III in the samples.[6]
Quantitative Data Summary
The following table summarizes typical parameters for the quantification of JH III using (Rac)-JH III-d3 as an internal standard.
| Parameter | Value | Reference |
| Internal Standard Concentration | 625 pg/mL | [1][6] |
| Linearity Range | 5 to 2500 pg/mL (R² > 0.999) | [6] |
| Limit of Detection (LOD) | 8 pg/mL (0.32 pg on column) | [6] |
| Extraction Recovery | ~55% | [1][6] |
| JH III Retention Time | ~7-8.2 minutes | [6][12] |
Diagrams
Caption: Experimental workflow for JH III quantification.
Caption: Role of the internal standard in quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 3. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Juvenile Hormone III-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of (Rac)-Juvenile Hormone III-d3 in both in vitro and in vivo research settings. This deuterated analog of Juvenile Hormone III (JH III) serves as a valuable tool for accurate quantification and metabolic studies of its endogenous counterpart.
Introduction
Juvenile Hormone III (JH III) is a crucial sesquiterpenoid hormone in insects, regulating a wide array of physiological processes including development, metamorphosis, reproduction, and behavior.[1][2][3] Understanding the biosynthesis, metabolism, and mode of action of JH III is of significant interest for basic research and for the development of novel insecticides. This compound is a stable isotope-labeled version of JH III, primarily used as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic fate studies.[4][5] Its chemical properties are nearly identical to endogenous JH III, allowing it to mimic the behavior of the natural hormone in biological systems.
In Vitro Applications
Internal Standard for Quantitative Analysis by LC-MS/MS
This compound is the gold standard for accurate quantification of endogenous JH III levels in biological samples due to its similar extraction recovery and ionization efficiency.[6][7][8]
Protocol: Quantification of JH III in Insect Hemolymph using (Rac)-JH III-d3
This protocol is adapted from established methods for JH III analysis.[7][9][10]
Materials:
-
Insect hemolymph
-
This compound solution (e.g., 10 ng/mL in acetonitrile)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Collection: Collect 5-20 µL of hemolymph from the insect into a pre-chilled microcentrifuge tube containing a small volume of anticoagulant buffer (e.g., 10 µL of 10 mM phenylthiourea (B91264) in methanol).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the hemolymph sample. A typical concentration is 10 µL of a 6.25 ppb solution in acetonitrile.[7]
-
Protein Precipitation and Extraction:
-
Phase Separation: Carefully transfer the upper organic phase (hexane) to a new clean, silanized glass vial.
-
Solvent Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile.[7] Vortex for 1 minute to ensure complete dissolution.
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial with a fused 250 µL insert.
-
Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase column.
-
Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).
-
Monitor the transitions for both endogenous JH III and the deuterated internal standard using Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: The concentration of endogenous JH III is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-labeled JH III and a constant concentration of (Rac)-JH III-d3.
Table 1: Example LC-MS/MS Parameters for JH III Quantification
| Parameter | Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (JH III) | m/z 267.2 -> 235.2 |
| MRM Transition ((Rac)-JH III-d3) | m/z 270.2 -> 238.2 |
In Vitro Metabolism Studies
This compound can be used as a substrate to study its metabolism by insect tissues, such as fat body or midgut, or by specific enzyme preparations like microsomes. The deuterium (B1214612) label allows for the distinction of the exogenous substrate and its metabolites from any endogenous JH III.
Protocol: In Vitro Metabolism of (Rac)-JH III-d3 using Insect Microsomes
This protocol is a general guideline based on established procedures for in vitro drug metabolism studies.[5][11][12][13][14]
Materials:
-
Insect microsomes (prepared from fat body or other relevant tissues)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/shaker
Procedure:
-
Microsome Preparation: Prepare microsomes from the insect tissue of interest following standard ultracentrifugation protocols. Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (to final volume)
-
Insect microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
This compound (final concentration, e.g., 10 µM)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze for the disappearance of the parent compound ((Rac)-JH III-d3) and the appearance of metabolites using LC-MS/MS.
Data Analysis: The rate of metabolism can be determined by quantifying the decrease in the concentration of (Rac)-JH III-d3 over time. Metabolites can be identified by their mass shifts corresponding to expected metabolic transformations (e.g., hydrolysis of the ester or epoxide group).
In Vivo Applications
Pharmacokinetic and Distribution Studies
By administering this compound to live insects, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterium label allows for its differentiation from endogenous JH III.
Protocol: In Vivo Fate of Topically Applied (Rac)-JH III-d3
Materials:
-
Live insects
-
This compound solution in a suitable solvent (e.g., acetone)
-
Microcapillary pipette or microsyringe
-
Extraction solvents (e.g., hexane, ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Dosing: Topically apply a known amount of (Rac)-JH III-d3 (e.g., 1 µg in 1 µL of acetone) to the dorsal thorax of the insect.
-
Time Course Sampling: At various time points post-application (e.g., 1, 4, 8, 24 hours), collect whole insects or specific tissues (hemolymph, fat body, etc.).
-
Homogenization and Extraction: Homogenize the collected samples in an appropriate solvent (e.g., acetonitrile). Perform a liquid-liquid extraction as described in the LC-MS/MS quantification protocol above to isolate the lipophilic compounds.
-
Quantification: Analyze the extracts by LC-MS/MS to quantify the amount of remaining (Rac)-JH III-d3 and any identified deuterated metabolites.
Data Analysis: The data can be used to determine pharmacokinetic parameters such as the half-life of (Rac)-JH III-d3 in the insect and to understand its tissue distribution.
Quantitative Data Summary
The following tables summarize key quantitative data related to JH III.
Table 2: Binding Affinities (Kd) of JH III to Receptors and Binding Proteins
| Species | Protein | Ligand | Kd (nM) | Method |
| Tribolium castaneum | Methoprene-tolerant (Met) | [³H]JH III | 2.94 ± 0.68 | Saturation Binding Assay |
| Tribolium castaneum | Met PAS-B domain | [³H]JH III | 12.3 ± 0.62 | Saturation Binding Assay |
| Leucophaea maderae | Hemolymph binding protein | JH III | 20.4 ± 3.2 | Scatchard Analysis |
| Leucophaea maderae | Ovarian binding protein | JH III | 19.1 ± 8.0 | Scatchard Analysis |
Data compiled from references[15][16].
Table 3: Reported Endogenous JH III Titers in Insects
| Species | Developmental Stage/Condition | JH III Titer | Method |
| Aedes aegypti | Adult female, 24h post-emergence (hemolymph) | 1.4 ± 0.04 pg/g | HPLC-FD |
| Aedes aegypti | Adult female, 24h post-emergence (whole body) | 801 ± 0.3 pg/g | HPLC-FD |
| Aedes aegypti | Adult female, 1h post-eclosion | 9 fmol/h per female | in vivo biosynthesis |
| Aedes aegypti | Adult female, 6 days post-eclosion | 22 fmol/h per female | in vivo biosynthesis |
Data compiled from references[3][17].
Visualizations
Signaling Pathway
References
- 1. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 2. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 4. The Juvenile Hormone Signaling Pathway in Insect Development (2013) | Marek Jindra | 747 Citations [scispace.com]
- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective separation of racemic juvenile hormone III by normal-phase high-performance liquid chromatography and preparation of [(2)H(3)]juvenile hormone III as an internal standard for liquid chromatography-mass spectrometry quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast, ultra-trace detection of juvenile hormone III from mosquitoes using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. admescope.com [admescope.com]
- 15. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay and identification of juvenile hormone binding proteins in Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro biosynthesis and metabolism of methyl farnesoate, juvenile hormone III, and juvenile hormone III acid in the mosquito Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Juvenile Hormone III (JHIII) Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Juvenile Hormone III (JHIII) is a crucial sesquiterpenoid hormone in insects, regulating key physiological processes such as development, reproduction, and behavior.[1][2] Accurate quantification of JHIII is essential for basic biological research and for the development of novel insect control agents. This document provides a detailed methodology for the sensitive and specific quantification of JHIII in biological samples using a deuterated internal standard (JHIII-d3) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers significant advantages over traditional techniques like gas chromatography-mass spectrometry (GC-MS), which often require lengthy sample derivatization.[1][2] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and reproducibility.[3][4]
Principle of the Method
This method employs a stable isotope dilution strategy, where a known amount of deuterated JHIII (JHIII-d3) is added to the biological sample at the beginning of the extraction process.[3] Since JHIII and JHIII-d3 are chemically identical, they exhibit the same behavior during extraction, chromatography, and ionization.[3][5] By monitoring specific precursor-to-product ion transitions for both the analyte (JHIII) and the internal standard (JHIII-d3) using Multiple Reaction Monitoring (MRM) in a tandem mass spectrometer, the ratio of their peak areas can be used to accurately calculate the concentration of endogenous JHIII in the original sample.[3][5][6] This approach effectively minimizes errors arising from sample loss during preparation and ion suppression/enhancement in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for JHIII quantification.
Table 1: Mass Spectrometry Parameters for JHIII and JHIII-d3
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Primary) | Product Ion 2 (m/z) (Secondary) |
| JHIII | 267.2 | 235.2 | 147.1 |
| JHIII-d3 | 270.2 | 238.2 | 150.1 |
Data derived from studies describing the fragmentation of JHIII and its deuterated analog.[3]
Table 2: Method Performance Characteristics
| Parameter | Value | Notes |
| Linearity Range | 5 to 2500 pg/mL | R² > 0.999[3] |
| Limit of Detection (LOD) | 8 pg/mL (in solvent) | 0.32 pg on column[3][7][8] |
| 19 pg/mL (in matrix) | 0.76 pg on column[3] | |
| Extraction Recovery | ~55% | Single hexane (B92381) extraction[3] |
| Inter- and Intraday Reproducibility | High | As demonstrated by consistent results across numerous samples.[3][7] |
Experimental Protocols
Materials and Reagents
-
JHIII certified standard (Toronto Research Chemicals or equivalent)
-
JHIII-d3 certified standard (Toronto Research Chemicals or equivalent)[3]
-
Hexane (Optima grade or better)[3]
-
Acetonitrile (Optima grade or better)[3]
-
Methanol (B129727) (Optima grade or better)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)[3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[9]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation and Extraction Workflow
Caption: Workflow for the extraction of JHIII from biological samples.
Detailed Protocol:
-
Sample Collection: Collect biological samples (e.g., insect hemolymph, whole-body homogenates, or specific tissues).
-
Internal Standard Spiking: To each sample, add a known amount of JHIII-d3 internal standard solution (e.g., 10 µL of 6.25 ppb JHIII-d3 in acetonitrile).[3]
-
Liquid-Liquid Extraction:
-
Isolate the Organic Phase: Carefully transfer the upper organic phase (hexane layer) containing the lipids and hormones to a new silanized glass vial.[3]
-
Drying: Evaporate the hexane to complete dryness under a gentle stream of nitrogen.[3][6]
-
Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile.[3] Vortex for 1 minute to ensure the residue is fully dissolved.
-
Sample Transfer: Transfer the reconstituted sample to a silanized vial with a 250 µL fused insert for analysis by LC-MS/MS.[3][6] Store samples at -20°C until analysis.[3]
LC-MS/MS Analysis
Caption: Schematic of the LC-MS/MS workflow for JHIII quantification.
Detailed Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in Water.[3]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[3]
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B should be optimized to achieve good separation of JHIII from matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[9]
-
MRM Transitions:
-
JHIII: Monitor the primary transition 267.2 -> 235.2 and a secondary confirmatory transition 267.2 -> 147.1.[3]
-
JHIII-d3: Monitor the corresponding transition 270.2 -> 238.2.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energy for maximum signal intensity for each transition.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of JHIII and a constant concentration of JHIII-d3 (e.g., 625 pg/mL).[3] The calibration curve is generated by plotting the peak area ratio of JHIII to JHIII-d3 against the concentration of JHIII.[3] A linear regression with R² > 0.99 is desirable.
-
Quantification: The concentration of JHIII in the biological samples is determined by calculating the peak area ratio of the endogenous JHIII to the JHIII-d3 internal standard and interpolating the concentration from the calibration curve.
-
Confirmation Criteria: A positive identification of JHIII requires that the signal-to-noise ratio is greater than 3 for both the primary and secondary MRM transitions, and the retention time matches that of the internal standard within a narrow window (e.g., ±0.05 min).[3]
JHIII Fragmentation Pathway
The fragmentation of the protonated molecular ion of JHIII ([M+H]⁺) is crucial for selecting the appropriate MRM transitions. The primary fragmentation event is the neutral loss of methanol (CH₃OH), followed by other characteristic losses.
Caption: Proposed fragmentation pathway of protonated JHIII.
This simplified pathway illustrates the major fragmentation products used for quantification. The deuterated standard, JHIII-d3, follows an analogous fragmentation pattern with a +3 Da shift in the corresponding fragment ions.[3]
Conclusion
The described LC-MS/MS method using a deuterated internal standard provides a robust, sensitive, and specific platform for the quantification of JHIII in various biological matrices. Its high throughput and accuracy make it an invaluable tool for researchers in entomology, endocrinology, and for professionals in the agrochemical and pharmaceutical industries engaged in the development of insect-specific growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast, ultra-trace detection of juvenile hormone III from mosquitoes using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 9. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Application of (Rac)-Juvenile Hormone III-d3 in Insect Physiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Juvenile Hormone III-d3 ((Rac)-JH III-d3) is a deuterated analog of Juvenile Hormone III (JH III), a key sesquiterpenoid hormone that regulates a multitude of physiological processes in most insect species. These processes include metamorphosis, reproduction, diapause, and behavior.[1] Given its critical roles, the precise quantification of endogenous JH III levels is paramount in insect physiology research and for the development of novel insect control agents. (Rac)-JH III-d3 serves as an indispensable tool for these studies, primarily utilized as an internal standard in mass spectrometry-based quantification methods. Its stable isotope label allows for accurate and precise measurement of endogenous JH III by correcting for analyte loss during sample preparation and variations in instrument response.
Applications
The primary application of (Rac)-JH III-d3 is as an internal standard for the accurate quantification of JH III in various biological matrices, including hemolymph, whole body extracts, and endocrine glands such as the corpora allata.[2][3] This deuterated standard is essential for:
-
Quantitative Analysis of Endogenous JH III Titers: Precisely measuring the fluctuations of JH III levels during different developmental stages (larval, pupal, adult), reproductive cycles, and in response to environmental stimuli.
-
Metabolic Studies: Investigating the metabolic fate of JH III by monitoring the formation of its metabolites, such as JH III diol and JH III acid. The use of a deuterated standard helps in accurately quantifying the parent hormone and its degradation products.
-
Pharmacokinetic Studies: Evaluating the stability and clearance of exogenously applied JH analogs or compounds that interfere with JH metabolism.
-
High-Throughput Screening: In the context of drug discovery, (Rac)-JH III-d3 can be used in screening assays to identify compounds that inhibit JH biosynthesis or promote its degradation.
Quantitative Data Summary
The use of (Rac)-JH III-d3 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods provides high sensitivity and accuracy for the quantification of JH III. Below is a summary of typical quantitative performance data.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 8 pg/mL (0.32 pg on column) | [3] |
| Limit of Quantification (LOQ) | 20 pg for JHs | [4][5] |
| Linearity Range | 5 to 2500 pg/mL (R² > 0.999) | [3] |
| Extraction Recovery | Approximately 55% or more | [2] |
| LC-MS/MS Transitions | JH III: 267 -> 235 (primary), 267 -> 147 (secondary) | [3][6] |
| (Rac)-JH III-d3: 270 -> 235 | [3] |
Experimental Protocols
Protocol 1: Quantification of JH III in Insect Hemolymph or Whole Body by LC-MS/MS
This protocol describes the extraction and quantification of JH III from insect hemolymph or whole body homogenates using (Rac)-JH III-d3 as an internal standard.
Materials:
-
Insect hemolymph or whole insects
-
This compound solution (e.g., 6.25 ppb in acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Hexane (B92381), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Sample Collection and Preparation:
-
Hemolymph: Collect hemolymph from insects on ice to prevent enzymatic degradation. Immediately add a known volume of hemolymph to a pre-weighed microcentrifuge tube containing acetonitrile to precipitate proteins.
-
Whole Body: Flash-freeze whole insects in liquid nitrogen and store at -80°C. Homogenize the frozen insects in a suitable volume of acetonitrile.
-
-
Internal Standard Spiking:
-
To each sample, add a known amount of (Rac)-JH III-d3 internal standard solution. A typical concentration is 625 pg/mL in the final extraction volume.[2]
-
-
Liquid-Liquid Extraction:
-
Add hexane to the sample homogenate (a common ratio is 2:1 hexane:acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes at 4°C to separate the organic and aqueous phases.[3]
-
Carefully transfer the upper organic phase (hexane layer) containing the JHs to a new clean tube.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the analytes on a C18 reverse-phase column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid. The run time is typically around 15 minutes, with JH III and its deuterated analog co-eluting.[3]
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of JH III to (Rac)-JH III-d3 against the concentration of JH III standards.
-
Quantify the amount of JH III in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Juvenile Hormone III Signaling Pathway
References
- 1. Juvenile Hormone III (racemic) - Echelon Biosciences [echelon-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocol for the Quantification of (Rac)-Juvenile Hormone III-d3 in Insect Hemolymph using LC-MS/MS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the sensitive and accurate quantification of (Rac)-Juvenile Hormone III-d3 ((Rac)-JH III-d3) in insect hemolymph. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust analytical technique for trace-level detection. (Rac)-JH III-d3 is commonly used as an internal standard for the quantification of endogenous Juvenile Hormone III (JH III) due to their similar chemical properties and chromatographic behavior.[1][2] The protocol outlined below is a composite of established methods and is intended to serve as a comprehensive guide for researchers in entomology, endocrinology, and insecticide development.
Introduction
Juvenile hormones (JHs) are a group of sesquiterpenoids that play a crucial role in regulating many aspects of insect physiology, including development, metamorphosis, reproduction, and behavior.[3][4] JH III is the most ubiquitous member of this hormone family.[5] Accurate measurement of JH titers in hemolymph is essential for understanding its physiological functions and for the development of insect growth regulators.[6] The use of a stable isotope-labeled internal standard, such as (Rac)-JH III-d3, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility.[1][2]
Experimental Protocols
This section details the necessary steps for the quantification of (Rac)-JH III-d3 in insect hemolymph, from sample collection to data analysis.
Materials and Reagents
-
This compound (as an internal standard)
-
Juvenile Hormone III (for calibration standards)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Hexane (B92381), HPLC grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Phenylthiourea (B91264) (for inhibiting melanization)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials with inserts
Hemolymph Collection and Sample Preparation
-
Hemolymph Collection: Collect hemolymph from insects using a chilled glass capillary. To prevent melanization (browning) and coagulation, immediately transfer the hemolymph into a microcentrifuge tube containing a small amount of phenylthiourea dissolved in methanol.[5]
-
Internal Standard Spiking: Add a known concentration of (Rac)-JH III-d3 solution in acetonitrile to the hemolymph sample. A typical concentration for the internal standard is 625 pg/mL.[2]
-
Protein Precipitation and Extraction:
-
Add 600 µL of hexane to the hemolymph sample containing the internal standard.[1]
-
Alternatively, a protein precipitation can be performed using a mixture of methanol/isooctane (1:1, v/v).[7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the lipophilic hormones into the organic phase.[1]
-
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[1]
-
Supernatant Transfer: Carefully transfer the upper organic phase (hexane or isooctane) to a new clean, silanized vial.[1] Silanization of glassware helps to prevent the adsorption of the lipophilic JHs.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50 µL) of acetonitrile. Vortex for 1 minute to ensure the residue is fully dissolved.[2]
-
Filtration: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis. If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., ReproSil-Pur ODS-3) is suitable for the separation of JHs.[7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is as follows:
-
0-5 min: 80% B
-
5-7 min: 80-100% B
-
7-15 min: 100% B[7]
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The quantification is performed using MRM by monitoring specific precursor-to-product ion transitions for both JH III and (Rac)-JH III-d3.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Presentation
The following table summarizes the quantitative performance data for the LC-MS/MS-based quantification of JH III.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 8 pg/mL (0.32 pg on column) | [1][9] |
| Limit of Quantification (LOQ) | 20 pg | [7] |
| Recovery Efficiency | >55% | [2] |
| Linearity Range | 10 - 1000 fmols | [3] |
| Inter- and Intraday Reproducibility | High | [1][10] |
Visualization
Experimental Workflow
Caption: Experimental workflow for the quantification of (Rac)-JH III-d3 in hemolymph.
Juvenile Hormone III Signaling Pathway
Caption: Simplified signaling pathway of Juvenile Hormone III in insects.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. S-EPMC5659872 - Fast, ultra-trace detection of juvenile hormone III from mosquitoes using mass spectrometry. - OmicsDI [omicsdi.org]
- 10. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Application Note: Quantitative Analysis of Juvenile Hormone III in Biological Samples using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Juvenile Hormone III (JHIII) is a crucial sesquiterpenoid hormone that regulates fundamental aspects of insect physiology, including development, reproduction, and behavior.[1] Accurate quantification of JHIII is essential for basic biological research and for the development of novel insect control agents.[2] Due to its low endogenous concentrations and lipophilic nature, sensitive and robust analytical methods are required.[2]
This application note details a highly sensitive and specific method for the quantification of JHIII in various biological matrices. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, (Rac)-Juvenile Hormone III-d3, is central to this method.[3] This internal standard mimics the chemical and physical properties of the endogenous JHIII, ensuring high accuracy and precision by correcting for analyte loss during sample preparation and for matrix effects during ionization.[4][5][6]
Principle of the Method
The methodology is based on the principle of stable isotope dilution. A known amount of this compound ([D+H]+) is spiked into the biological sample prior to extraction.[4] This "internal standard" undergoes the exact same sample preparation steps as the endogenous JHIII ([M+H]+). During LC-MS/MS analysis, the instrument specifically monitors the precursor-to-product ion transitions for both the native JHIII and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[7] The ratio of the peak area of the endogenous JHIII to the peak area of the JHIII-d3 internal standard is then used to calculate the absolute concentration of JHIII in the original sample, based on a calibration curve.[4] This approach provides superior accuracy compared to methods relying on external calibration alone.[8]
Experimental Protocols
Materials and Reagents
-
Standards:
-
Juvenile Hormone III (JHIII), analytical standard (Sigma-Aldrich or equivalent)
-
This compound (JHIII-d3) (MedChemExpress or equivalent)[3]
-
-
Solvents (HPLC or MS grade):
-
Methanol
-
Water with 0.1% Formic Acid
-
Reagents:
-
Equipment:
Sample Collection and Preparation
4.1 Hemolymph Collection:
-
Chill insects on ice to immobilize them.
-
Make a small incision in a proleg or antenna.[9]
-
Collect the exuding hemolymph using a chilled glass capillary tube containing a few crystals of PTU to prevent melanization.[10]
-
Immediately transfer the hemolymph into a pre-weighed, chilled microcentrifuge tube.
4.2 Whole Body or Tissue Homogenization:
-
Flash-freeze whole insects or dissected tissues (e.g., corpora allata, fat body) in liquid nitrogen.
-
Grind the frozen sample to a fine powder using a chilled mortar and pestle or a bead beater.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
4.3 In Vitro Corpus Allatum (CA) Culture:
-
Dissect brain-corpora allata-corpora cardiaca (BR-CA-CC) complexes from insects.
-
Incubate the complexes in a suitable culture medium in silanized glass vials.[4]
-
After incubation, the entire culture medium containing the secreted JHIII is used for extraction.[4]
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from established methods for JHIII extraction.[4]
-
Spiking Internal Standard: To the sample (e.g., 10-50 µL hemolymph, homogenized tissue, or culture medium), add a precise amount of this compound solution (e.g., 10 µL of 5-10 ng/mL in acetonitrile).[4] The amount should be comparable to the expected endogenous JHIII concentration.
-
Extraction: Add 600 µL of hexane to the sample tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the lipophilic hormones into the organic phase.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes at 4°C to separate the organic and aqueous phases.[4]
-
Collection: Carefully transfer the upper organic phase (hexane) to a new, clean, silanized glass vial. Avoid disturbing the interface.
-
Drying: Evaporate the hexane to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of acetonitrile (or the initial mobile phase of the LC method).[4] Vortex for 1 minute to ensure the residue is fully dissolved.
-
Final Transfer: Transfer the reconstituted sample to a silanized autosampler vial with a low-volume insert for LC-MS/MS analysis.[4]
Workflow Diagram
Caption: Workflow for JHIII quantification.
Data Presentation
LC-MS/MS Analysis
Analysis is typically performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Chromatography: A C18 reverse-phase column is commonly used with a gradient elution of water (A) and acetonitrile/methanol (B), both containing 0.1% formic acid.[12]
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The protonated molecular ions ([M+H]+ for JHIII and [D+H]+ for JHIII-d3) are selected as precursors and fragmented to produce specific product ions.[4][11]
Table 1: Typical MRM Transitions for JHIII and JHIII-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Juvenile Hormone III | 267.2 | 235.2 | 10 - 15 |
| 267.2 | 147.1 | 20 - 25 | |
| (Rac)-JHIII-d3 (Internal Std) | 270.2 | 238.2 | 10 - 15 |
Note: Collision energies should be optimized for the specific instrument used.
Method Performance Characteristics
The use of a deuterated internal standard ensures robust and reproducible quantification.[6] Below are typical performance data for this method.
Table 2: Summary of Quantitative Performance Data
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | The coefficient of determination for the calibration curve, indicating a strong linear relationship.[4] |
| Limit of Detection (LOD) | 8 - 20 pg/mL | The lowest concentration of analyte that can be reliably detected above the background noise.[4] |
| Limit of Quantification (LOQ) | 25 - 60 pg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision. |
| Intra-day Precision (%RSD) | < 10% | The relative standard deviation of measurements taken within a single day.[4] |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements taken on different days.[4] |
| Recovery (%) | 85 - 110% | The efficiency of the extraction process, corrected by the internal standard. |
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly sensitive, specific, and reliable protocol for the absolute quantification of JHIII in diverse biological samples. The straightforward liquid-liquid extraction minimizes sample preparation steps, enabling higher throughput while maintaining excellent analytical performance.[4][13] This methodology is well-suited for researchers in entomology, endocrinology, and drug development who require accurate measurements of this key insect hormone.
References
- 1. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. View of Immunological Study of Juvenile Hormone Binding Protein from Hemolymph of the Fall Webworm (Lepidoptera: Arctiidae) [journals.flvc.org]
- 11. Determination of juvenile hormone titers by means of LC-MS/MS/MS and the juvenile hormone-responsive Gal4/UAS system in Aedes aegypti mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversed-phase liquid chromatographic separation of juvenile hormone and its metabolites, and its application for an in vivo juvenile hormone catabolism study in Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Application of (Rac)-Juvenile Hormone III-d3 in Pheromone Biosynthesis Research
Advanced Application Notes and Protocols for Researchers
(Rac)-Juvenile Hormone III-d3 (JH III-d3) is a deuterated analog of Juvenile Hormone III, a critical sesquiterpenoid hormone that governs a wide array of physiological processes in insects, including development, reproduction, and behavior.[1] In the field of chemical ecology and drug development, JH III-d3 serves as an invaluable tool, primarily as an internal standard for the precise quantification of endogenous JH III levels and as a tracer to elucidate the intricate pathways of pheromone biosynthesis. Its use in conjunction with mass spectrometry-based techniques allows for highly accurate and sensitive measurements, overcoming challenges associated with the low concentrations and complex biological matrices in which these hormones are found.
This document provides detailed application notes and experimental protocols for the utilization of this compound in pheromone biosynthesis research, targeted towards researchers, scientists, and professionals in drug development.
Application Notes
Quantification of Endogenous Juvenile Hormone III
This compound is the gold standard for the quantification of natural JH III in insect tissues and hemolymph. By adding a known amount of the deuterated standard to a biological sample at the beginning of the extraction process, any sample loss during preparation and analysis can be accurately accounted for. The distinct mass difference between the deuterated standard and the endogenous analyte allows for their simultaneous detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Advantages:
-
High Accuracy and Precision: Corrects for variability in sample extraction and instrument response.[2]
-
High Sensitivity: Enables the detection and quantification of picogram levels of JH III.
-
Matrix Effect Reduction: The co-elution of the analyte and the internal standard helps to mitigate the effects of complex biological matrices on ionization efficiency in mass spectrometry.[2]
Pheromone Biosynthesis Pathway Elucidation
As a stable isotope-labeled tracer, this compound can be used to follow the metabolic fate of JH III and its precursors in the biosynthesis of pheromones. By administering JH III-d3 to insects, researchers can track the incorporation of the deuterium (B1214612) label into downstream pheromone components. This approach provides direct evidence for the role of JH III in regulating the activity of specific enzymes and pathways involved in pheromone production.
Experimental Approaches:
-
In vivo administration: Topical application or injection of JH III-d3 to live insects.
-
In vitro assays: Incubation of insect tissues (e.g., pheromone glands, fat body) with JH III-d3.
Analysis of the resulting pheromone bouquet by GC-MS allows for the identification and quantification of deuterated pheromone molecules, thereby mapping the biosynthetic pathway.
Quantitative Data Summary
The following tables summarize the effects of Juvenile Hormone III application on pheromone production in various insect species, as reported in the literature.
| Insect Species | Pheromone Component(s) | JH III Treatment Details | Observed Effect on Pheromone Production | Reference |
| Ips pini (Pine Engraver Beetle) | Ipsdienol | Topical application | Stimulation of biosynthesis | [3] |
| Drosophila melanogaster (Fruit Fly) | 7,11-dienes | Topical application of methoprene (B1676399) (JH mimic) | Increased production | [4] |
| Solenopsis invicta (Red Imported Fire Ant) | Not specified | Topical application of JH III (0.038 to 3.8 pmol) | Stimulation of dealation (wing shedding), a process linked to pheromonal cues | [5] |
| Ips typographus (Eurasian Spruce Bark Beetle) | 2-methyl-3-buten-2-ol, ipsdienol | Topical application of 10 µg JH III in acetone (B3395972) | 35-fold upregulation of mevalonate (B85504) pathway genes in males, leading to increased pheromone component biosynthesis. | [1][6] |
Experimental Protocols
Protocol 1: Quantification of Endogenous JH III using this compound as an Internal Standard
This protocol describes the quantification of JH III in insect hemolymph using GC-MS with this compound as an internal standard.
Materials:
-
This compound solution (e.g., 1 ng/µL in acetonitrile)
-
Insect hemolymph sample
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Collection: Collect hemolymph from insects using a microcapillary tube. Immediately place the sample on ice to prevent degradation.
-
Internal Standard Spiking: To 10 µL of hemolymph, add a known amount of this compound internal standard solution (e.g., 10 µL of 1 ng/µL solution).
-
Extraction: a. Add 100 µL of saturated NaCl solution to the sample. b. Add 200 µL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.[7] c. Carefully transfer the upper hexane layer to a clean vial. d. Repeat the extraction of the aqueous phase with another 200 µL of hexane. e. Combine the hexane extracts.
-
Drying and Concentration: a. Pass the combined hexane extract through a small column of anhydrous Na2SO4 to remove any residual water. b. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50 µL.
-
GC-MS Analysis: a. Inject 1 µL of the concentrated extract into the GC-MS. b. GC Conditions (Example):
- Injector temperature: 250°C
- Oven program: Initial temperature of 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
- Carrier gas: Helium at a constant flow of 1 mL/min. c. MS Conditions (Example):
- Ionization mode: Electron Ionization (EI) or Chemical Ionization (CI)
- Acquisition mode: Selected Ion Monitoring (SIM)
- Monitor the following ions (m/z):
- Endogenous JH III: e.g., molecular ion and characteristic fragment ions.
- This compound: e.g., molecular ion (M+3) and corresponding fragment ions.
-
Quantification: a. Generate a calibration curve using known concentrations of JH III standard and a fixed concentration of the JH III-d3 internal standard. b. Calculate the ratio of the peak area of endogenous JH III to the peak area of the JH III-d3 internal standard in the samples. c. Determine the concentration of endogenous JH III in the sample by comparing the peak area ratio to the calibration curve.
Protocol 2: Investigating the Role of JH III in Pheromone Biosynthesis via Topical Application
This protocol details a method for applying JH III to insects to study its effect on the production of pheromones.
Materials:
-
(Rac)-Juvenile Hormone III (non-deuterated)
-
Acetone (HPLC grade)
-
Microsyringe or micropipette
-
Insects of interest
Procedure:
-
Preparation of JH III Solution: Prepare a stock solution of JH III in acetone (e.g., 10 µg/µL).[6]
-
Insect Preparation: Anesthetize the insects by chilling them on ice for a few minutes.
-
Topical Application: a. Using a microsyringe, apply a small volume (e.g., 0.5 - 1 µL) of the JH III solution to the dorsal or ventral side of the insect's abdomen.[6] b. For the control group, apply the same volume of acetone.
-
Incubation: Place the treated insects in a clean container with access to food and water and maintain them under controlled environmental conditions (temperature, humidity, photoperiod) for a specific duration (e.g., 24-48 hours).
-
Pheromone Extraction and Analysis: a. After the incubation period, extract the pheromones from the insects or their pheromone glands using an appropriate solvent (e.g., hexane). b. Analyze the pheromone extracts by GC-MS to identify and quantify the pheromone components. c. Compare the pheromone profiles and quantities between the JH III-treated and control groups to determine the effect of JH III on pheromone biosynthesis.
Visualizations
Caption: Experimental workflow for pheromone quantification.
Caption: JH III signaling pathway in pheromone regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of juvenile hormone on gene expression in the pheromone-producing midgut of the pine engraver beetle, Ips pini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]
- 7. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of (Rac)-Juvenile Hormone III-d3 in Mosquito Research
(Rac)-Juvenile Hormone III-d3 serves as a critical tool in mosquito research, primarily functioning as an internal standard for the precise quantification of endogenous Juvenile Hormone III (JH III). JH III is a key sesquiterpenoid hormone that regulates a wide array of physiological processes in mosquitoes, including development, reproduction, and metabolism.[1][2][3] The use of a deuterated standard like this compound is essential for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and reproducibility in experimental results.[4][5]
The primary application of this compound is in analytical chemistry, specifically in mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] By adding a known amount of the deuterated standard to biological samples at the beginning of the extraction process, researchers can accurately determine the concentration of the unlabeled, endogenous JH III. The distinct mass-to-charge ratio of the deuterated analog allows it to be distinguished from the natural hormone during mass spectrometric analysis.[4]
These quantitative studies are fundamental to understanding the intricate roles of JH III in mosquito biology. For instance, accurate measurements of JH III titers have been instrumental in elucidating its function in reproductive maturation, embryonic diapause, and the regulation of gene expression.[2][6][7] Furthermore, understanding the dynamics of JH III biosynthesis and metabolism, facilitated by the use of labeled standards, can aid in the development of novel mosquito control strategies that target the endocrine system.[3][8]
Key Applications:
-
Quantification of JH III Titers: Used as an internal standard for accurate measurement of JH III levels in various mosquito tissues, including hemolymph, whole body, and endocrine glands (corpora allata).[4][9][10]
-
Metabolism Studies: Enables the study of JH III metabolism by tracking the formation of metabolites. While JH III-d3 itself is a stable tracer, its primary use is to quantify the parent compound. Studies on JH metabolism have identified key enzymatic pathways like JH esterase and JH epoxide hydrolase.[11]
-
Endocrine Research: Facilitates the investigation of the regulation of JH III biosynthesis and its role in signaling pathways that control mosquito development and reproduction.[1][12][13]
-
Toxicology and Insecticide Development: Aids in evaluating the impact of insecticides and other chemical compounds on JH III levels and signaling.
Quantitative Data Summary
The following tables summarize quantitative data on JH III levels in mosquitoes, as determined using methods that employ an internal standard like this compound.
Table 1: JH III Levels in Aedes aegypti
| Sample Type | JH III Concentration | Method | Reference |
| Adult Female Hemolymph | 1.4 ± 0.04 pg/g (wet weight) | HPLC-FD | [9][10] |
| Adult Female Whole Body | 801 ± 0.3 pg/g (wet weight) | HPLC-FD | [9][10] |
Table 2: In Vitro JH III Biosynthesis by Corpora Allata-Corpora Cardiaca (CA-CC) Complexes of Aedes aegypti
| Time Post-Emergence | JH III Synthesis Rate (fmol/CA-CC/hr) | Method | Reference |
| 24 hours | ~2.5 | RCA | [9] |
| 48 hours | ~4.0 | RCA | [9] |
| 72 hours | ~6.0 | RCA | [9] |
Note: While the reference for Table 2 used a radiochemical assay (RCA), the data is comparable to results obtained with LC-MS/MS using a deuterated standard, which validates the accuracy of both methods.[4]
Experimental Protocols
Protocol 1: Quantification of JH III in Mosquito Hemolymph using LC-MS/MS
This protocol describes the extraction and quantification of JH III from mosquito hemolymph using this compound as an internal standard.
Materials:
-
This compound solution (e.g., 6.25 ppb in acetonitrile)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
Silanized vials
-
LC-MS/MS system
Procedure:
-
Hemolymph Collection: Collect hemolymph from mosquitoes into a microcentrifuge tube containing a small amount of acetonitrile to prevent coagulation and degradation.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of 6.25 ppb) to each hemolymph sample.
-
Liquid-Liquid Extraction:
-
Add 600 µL of hexane to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
-
Sample Concentration:
-
Carefully transfer the upper organic phase (hexane) to a new silanized vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Re-suspend the dried extract in 100 µL of acetonitrile.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the sample to a silanized vial with a fused insert for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate JH III and JH III-d3 using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the specific mass transitions for both JH III (e.g., m/z 267 -> 235 and 267 -> 147) and JH III-d3 (e.g., m/z 270 -> 238).[4][8]
-
Quantify the amount of endogenous JH III by comparing the peak area ratio of JH III to JH III-d3 against a standard curve.[4]
-
Protocol 2: In Vitro JH III Biosynthesis Assay
This protocol measures the rate of JH III synthesis by the corpora allata-corpora cardiaca (CA-CC) complexes.
Materials:
-
Dissection buffer (e.g., Grace's Insect Medium)
-
Incubation medium
-
This compound solution
-
Hexane
-
Acetonitrile
-
Silanized vials
Procedure:
-
Dissection: Dissect the CA-CC complexes from mosquitoes in dissection buffer.
-
Incubation:
-
Transfer the dissected glands to a silanized vial containing incubation medium.
-
Incubate in a humid chamber for 4 hours at 32°C in the dark with gentle agitation.
-
-
Extraction:
-
Stop the reaction and extract the synthesized JH III by adding 10 µL of this compound solution and 600 µL of hexane.
-
Vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes at 4°C.
-
-
Sample Preparation and Analysis:
-
Follow steps 4-6 from Protocol 1 to concentrate, reconstitute, and analyze the samples by LC-MS/MS.
-
The amount of JH III quantified represents the amount synthesized by the glands during the incubation period.
-
Visualizations
Caption: Juvenile Hormone III signaling pathway in mosquitoes.
Caption: Experimental workflow for JH III quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Regulation of juvenile hormone titers in mosquitoes [discovery.fiu.edu]
- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Juvenile Hormone III but Not 20-Hydroxyecdysone Regulates the Embryonic Diapause of Aedes albopictus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlying mechanisms of juvenile hormone (JH) and its analog in regulating mosquito reproduction [vtechworks.lib.vt.edu]
- 8. Inhibition of juvenile hormone synthesis in mosquitoes by the methylation inhibitor 3-Deazaneplanocin A (DZNep) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 10. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Juvenile hormone metabolism during adult development of Culex quinquefasciatus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Juvenile hormone induces phosphorylation of insulin/insulin-like growth factor signaling proteins in previtellogenic Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Juvenile Hormone in Mosquito Development and Reproduction | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting low signal with (Rac)-Juvenile Hormone III-d3
Technical Support Center: (Rac)-Juvenile Hormone III-d3
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity of the deuterated internal standard, this compound, can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to identifying and resolving common causes of low signal.
Initial Checks
Before proceeding to more complex troubleshooting, ensure the following basic parameters are correct:
-
Concentration: Verify the concentration of your this compound working solution. Serial dilutions or calculation errors can lead to a less concentrated standard than intended.
-
Storage: Ensure the standard has been stored correctly, typically at -20°C or -80°C, protected from light, to prevent degradation.[1]
-
Instrument Performance: Confirm that the mass spectrometer is performing optimally by running a system suitability test or a standard with a known, strong signal.
Troubleshooting Workflow
If the initial checks do not resolve the issue, follow the decision tree below to diagnose the problem.
References
Technical Support Center: Optimizing (Rac)-Juvenile Hormone III-d3 for LC-MS Analysis
Welcome to the technical support center for the optimization of (Rac)-Juvenile Hormone III-d3 [(Rac)-JH III-d3] concentration in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reproducible quantification of Juvenile Hormone III (JH III).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (Rac)-JH III-d3 in LC-MS analysis? A1: (Rac)-JH III-d3 serves as a heavy isotopomer internal standard (IS) for the accurate quantification of JH III in biological samples.[1][2][3] Its use is critical to normalize variations that can occur during sample preparation, extraction, and the analysis steps, thereby correcting for analyte loss and matrix effects.[1][2][3]
Q2: What is a typical concentration for JH III-d3 as an internal standard? A2: A frequently cited concentration for JH III-d3 is 625 pg/mL, which is held constant across both the calibration solutions and the biological samples being tested.[1][2][3] This concentration has been successfully used in studies quantifying JH III from various insect species.[2]
Q3: How stable is JH III and its deuterated analog in storage? A3: JH III is reported to be stable for up to one month in methanol (B129727) when stored at 4°C and for up to six months at -18°C.[1] Similar stabilities have been observed in hexane (B92381) and acetonitrile.[1] Dried extracts of biological samples containing JH III have been shown to be stable for at least one month, allowing for correct quantification after this period.[1]
Q4: What are the common MRM transitions for JH III and JH III-d3? A4: For quantitative analysis using a triple quadrupole mass spectrometer, the most abundant and commonly monitored Multiple Reaction Monitoring (MRM) transitions are:
-
JH III : The primary transition is m/z 267 -> 235, and a common secondary transition is m/z 267 -> 147.[1][3] Another reported secondary transition is m/z 267 -> 217.[1]
-
JH III-d3 : The corresponding primary transition is m/z 270 -> 235.[1]
Q5: What kind of analytical sensitivity can be expected with an optimized LC-MS/MS method? A5: Optimized protocols can achieve high sensitivity. A limit of detection (LOD) of 8 pg/mL (which corresponds to 0.32 pg on-column) has been reported for JH III in acetonitrile.[1][4] For biological samples that undergo a full extraction protocol, the LOD might be slightly higher, for instance, 19 pg/mL (0.76 pg on-column), due to signal reduction after extraction.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: High Variability or Poor Reproducibility in Quantification
Q: My quantitative results for JH III show high relative standard deviation (RSD) between replicates. What are the potential causes and how can I fix this?
A: High variability is often linked to inconsistencies in sample handling and preparation. Follow this guide to troubleshoot the issue.
Troubleshooting Steps:
-
Verify Internal Standard (IS) Addition:
-
Problem: Inconsistent addition of the JH III-d3 internal standard is a primary source of variability.
-
Solution: Ensure that a fixed and precise volume of JH III-d3 solution is added to every sample and calibrant before the extraction process begins.[1][3] Using an automated liquid handler or a calibrated positive displacement pipette can improve precision.
-
-
Evaluate Extraction Recovery:
-
Problem: Inconsistent extraction efficiency across samples can lead to significant variability. An extraction recovery of 55% or more is typically observed in established protocols.[3]
-
Solution: Perform a recovery experiment. Analyze pre-extraction spiked samples (analyte and IS added to the matrix before extraction) against post-extraction spiked samples (analyte and IS added to the matrix extract). Consistent recovery indicates a robust extraction procedure. If recovery is low or variable, re-optimize the extraction solvent (e.g., hexane) and vortex/centrifugation steps.[1]
-
-
Check for Sample Degradation:
-
Problem: JH III can degrade if not handled properly.
-
Solution: Store samples at -20°C or lower after extraction.[1] If samples are stored as dried extracts, ensure they are kept under an inert atmosphere (e.g., nitrogen) and protected from light.[1] Previous studies have confirmed that dried biological samples can be stored for at least a month without significant degradation.[1]
-
-
Assess Instrument Performance:
-
Problem: Fluctuations in the LC-MS system can contribute to variability.
-
Solution: Run a system suitability test using a standard solution of JH III and JH III-d3 before and after your sample batch. Monitor for consistent retention times, peak shapes, and signal-to-noise ratios.
-
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-EPMC5659872 - Fast, ultra-trace detection of juvenile hormone III from mosquitoes using mass spectrometry. - OmicsDI [omicsdi.org]
(Rac)-Juvenile Hormone III-d3 stability and storage issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of (Rac)-Juvenile Hormone III-d3, along with troubleshooting guides for its use as an internal standard in analytical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Neat Oil: Store at -20°C, protected from light.
-
Stock Solutions: Prepare solutions in a suitable solvent (e.g., methanol (B129727), ethanol, DMF, DMSO). For long-term storage, aliquot and store at -80°C for up to 6 months. For short-term storage, solutions can be kept at -20°C for up to 1 month. Always protect solutions from light.[1][2]
Q2: What are the primary factors that can cause degradation of this compound?
This compound is susceptible to degradation from several factors:
-
Hydrolysis: The epoxide and methyl ester functional groups in the molecule are prone to hydrolysis. This can be accelerated by acidic or basic conditions.
-
Photodegradation: Exposure to light can cause degradation. It is crucial to store the compound and its solutions in amber vials or otherwise protected from light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Repeated Freeze-Thaw Cycles: To avoid degradation of stock solutions, it is recommended to aliquot the solution into smaller volumes for single use.[2]
Q3: What are the expected degradation products of Juvenile Hormone III?
The primary degradation pathways for Juvenile Hormone III involve the hydrolysis of the epoxide and methyl ester groups. The main degradation products are:
-
Juvenile Hormone III acid: Formed by the hydrolysis of the methyl ester.
-
Juvenile Hormone III diol: Formed by the hydrolysis of the epoxide ring.
-
Juvenile Hormone III acid diol: Formed by the hydrolysis of both the methyl ester and the epoxide.
Q4: Is this compound susceptible to isotopic exchange?
Isotopic exchange, or the loss of deuterium (B1214612) atoms for hydrogen atoms, can be a concern for deuterated standards. For this compound, the deuterium atoms are on a methoxy (B1213986) group. While generally stable, prolonged exposure to harsh acidic or basic conditions or certain matrices could potentially lead to a low level of back-exchange. It is important to assess the stability of the deuterated standard under your specific experimental conditions.
Stability Data
The following table summarizes the stability of Juvenile Hormone III under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the stability of the deuterated analog.
| Condition | Solvent/Matrix | Temperature | Duration | Stability Outcome |
| Storage (Neat) | - | -20°C | ≥ 2 years | Stable |
| Storage (Solution) | Methanol | -20°C | Not specified | Commonly used for stock solutions |
| Storage (Solution) | Ethanol | -20°C | ≥ 2 years | Stable |
| Storage (Stock Solution) | Various Solvents | -80°C | 6 months | Recommended for long-term storage[1][2] |
| Storage (Stock Solution) | Various Solvents | -20°C | 1 month | Recommended for short-term storage[1][2] |
Troubleshooting Guides for Use as an Internal Standard
This compound is frequently used as an internal standard (IS) in GC-MS and LC-MS analysis. Below are common issues and troubleshooting steps.
Issue 1: Inconsistent or Inaccurate Quantitative Results
-
Potential Cause: Chromatographic Shift
-
Problem: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If this separation is significant, the analyte and IS may experience different matrix effects, leading to inaccurate quantification.
-
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the IS to confirm they are co-eluting.
-
Adjust Chromatography: If a separation is observed, modify the chromatographic method (e.g., adjust the gradient, mobile phase composition, or temperature) to achieve co-elution.
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can help ensure the analyte and IS elute as a single peak.
-
-
-
Potential Cause: Differential Matrix Effects
-
Problem: Even with co-elution, the analyte and IS can be affected differently by ion suppression or enhancement from components in the sample matrix.
-
Troubleshooting:
-
Assess Matrix Effects: Conduct a post-extraction addition experiment to evaluate the extent of matrix effects on both the analyte and the IS.
-
Improve Sample Preparation: Implement additional sample cleanup steps (e.g., solid-phase extraction) to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and minimize their impact on ionization.
-
-
Issue 2: Drifting or Decreasing Internal Standard Signal
-
Potential Cause: Isotopic Back-Exchange
-
Problem: Deuterium atoms on the IS may exchange with hydrogen atoms from the solvent or sample matrix, particularly under acidic or basic conditions. This reduces the concentration of the deuterated standard over time.
-
Troubleshooting:
-
Check Mass Spectra: Analyze a standard solution of the IS and look for the presence of ions with lower m/z values (M-1, M-2, etc.), which would indicate deuterium loss.
-
Evaluate Solvent Stability: Incubate the IS in the sample diluent and mobile phase under the same conditions as your analytical run and monitor for any decrease in the IS signal over time.
-
Adjust pH: If possible, adjust the pH of your mobile phase and sample diluent to be closer to neutral to minimize the risk of exchange.
-
-
-
Potential Cause: Adsorption or Carryover
-
Problem: The IS may adsorb to surfaces in the LC or GC system, leading to signal loss and carryover between injections.
-
Troubleshooting:
-
Inject Blanks: Inject blank solvent samples after a high-concentration sample to check for carryover of the IS.
-
Optimize Wash Steps: Improve the needle wash and injection port cleaning procedures to minimize carryover.
-
Consider System Passivation: If adsorption is a persistent issue, consider passivating the system with an appropriate agent.
-
-
Issue 3: Presence of Unlabeled Analyte Signal in IS Solution
-
Potential Cause: Isotopic Purity of the Standard
-
Problem: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.
-
Troubleshooting:
-
Check Certificate of Analysis (CoA): Review the CoA for the isotopic purity of the standard.
-
Assess Contribution from IS: Prepare a blank matrix sample and spike it with the IS at the working concentration. Analyze the sample and measure the response of the unlabeled analyte. This will determine the contribution of the IS to the analyte signal.
-
Subtract Background: If the contribution is significant and consistent, it may be possible to subtract this background signal from all samples. However, it is preferable to use an IS with high isotopic purity.
-
-
Experimental Protocols
Protocol 1: Assessment of this compound Stock Solution Stability
Objective: To determine the stability of a this compound stock solution under specific storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol or ethanol)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS or GC-MS system
Methodology:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of, for example, 1 mg/mL.
-
Aliquot: Dispense the stock solution into multiple amber glass vials.
-
Initial Analysis (T=0): Immediately analyze a freshly prepared dilution of the stock solution to establish the initial concentration or peak area. This will serve as the baseline.
-
Storage: Store the aliquots under the desired conditions (e.g., -20°C and -80°C).
-
Periodic Testing: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove an aliquot from storage, allow it to come to room temperature, and analyze it using the same analytical method as the initial analysis.
-
Data Analysis: Compare the peak area or calculated concentration of the stored samples to the initial (T=0) sample. A significant decrease (e.g., >10-15%) in response may indicate degradation.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound solution (in a relatively inert solvent like acetonitrile (B52724) or ethanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp (e.g., 254 nm and 365 nm)
-
Heating block or oven
-
LC-MS/MS or GC-MS system
Methodology:
-
Prepare Samples: For each condition, mix the this compound solution with the stress agent in a suitable vial. Prepare a control sample with the solvent only.
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidation: Mix with 3% H₂O₂.
-
Thermal Stress: Place a sample in a heating block or oven (e.g., 60°C).
-
Photolytic Stress: Expose a sample to UV light.
-
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). For acid and base hydrolysis, the reaction may need to be neutralized before analysis.
-
Analysis: Analyze the stressed samples and the control sample by LC-MS/MS or GC-MS.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control.
-
Use the mass spectral data to propose structures for the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Caption: Potential degradation pathways of Juvenile Hormone III.
References
Overcoming matrix effects with (Rac)-Juvenile Hormone III-d3
Welcome to the technical support center for (Rac)-Juvenile Hormone III-d3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as an internal standard to overcome matrix effects in quantitative analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Juvenile Hormone III (JH III). In mass spectrometry-based quantitative analysis, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification of the target analyte (in this case, JH III).[1][2] An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[3] Because this compound is chemically almost identical to the natural JH III, it experiences similar matrix effects. By adding a known amount of the deuterated standard to samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for variations in sample preparation and matrix effects, leading to more accurate and precise results.[3][4]
Q2: What are the ideal characteristics of a good deuterated internal standard like this compound?
For reliable and accurate quantification, a deuterated internal standard should possess:
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[3] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[3] |
| Number of Deuterium (B1214612) Atoms | 3 (in the case of d3) | A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, preventing interference.[3] |
| Label Position | Stable, non-exchangeable positions | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard.[3] |
Q3: How do I prepare and store this compound stock solutions?
Proper preparation and storage of your internal standard are critical for accurate quantification.
-
Reconstitution: Reconstitute the lyophilized powder in a high-purity solvent such as acetonitrile (B52724) or methanol (B129727) to a desired stock concentration (e.g., 1 mg/mL).
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent evaporation and degradation. When stored at -80°C, it can be stable for up to 6 months; at -20°C, it is recommended to be used within 1 month.[5]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution with the appropriate solvent before each experiment to ensure accuracy.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Poor peak shape can compromise the accuracy and precision of your quantification.
| Possible Cause | Troubleshooting Steps |
| Column Contamination | 1. Flush the column: Use a strong solvent to wash the column and remove potential contaminants. 2. Use a guard column: A guard column can protect your analytical column from strongly retained matrix components.[6] 3. Improve sample cleanup: Implement or optimize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][8] |
| Inappropriate Injection Solvent | 1. Match injection solvent to mobile phase: The injection solvent should be weaker than or equal in strength to the initial mobile phase to ensure proper peak focusing on the column. Injecting in a stronger solvent can cause peak distortion.[6][9] 2. Reduce injection volume: A large injection volume of a strong solvent can exacerbate peak shape issues. |
| Column Void or Degradation | 1. Check for voids: A sudden drop in pressure or a split peak can indicate a void in the column packing. 2. Replace the column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[10] |
Issue 2: Inaccurate Quantification or High Variability
This is a common problem often linked to matrix effects or issues with the internal standard.
| Possible Cause | Troubleshooting Steps |
| Significant Matrix Effects | 1. Assess matrix effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[11] 2. Improve sample cleanup: Enhance your sample preparation protocol to remove more of the interfering matrix components. Techniques like SPE are highly effective.[7][12] 3. Dilute the sample: Diluting your sample can reduce the concentration of matrix components, but be mindful of the analyte concentration falling below the limit of quantification.[11][13] |
| Analyte and Internal Standard Separation | 1. Verify co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. They should co-elute for proper correction.[3] 2. Adjust chromatographic conditions: Modify the mobile phase gradient or temperature to ensure co-elution. A slight difference in retention time due to the deuterium isotope effect can sometimes occur.[14] |
| Isotopic Contribution from Internal Standard | 1. Check for unlabeled analyte in the internal standard: The deuterated standard may contain a small amount of the unlabeled analyte. This can be assessed by injecting a high concentration of the internal standard and monitoring the signal for the unlabeled analyte.[3] 2. Use a high-purity internal standard: Ensure you are using a high-purity deuterated standard with minimal unlabeled analyte. |
| Deuterium-Hydrogen Back-Exchange | 1. Check for label exchange: This can occur if the deuterium atoms are on acidic or basic sites and can be influenced by the pH of the mobile phase.[3][15] 2. Use a stably labeled internal standard: this compound is generally labeled in stable positions. However, if you suspect exchange, consult the manufacturer's documentation. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This is a general protocol for the extraction of JH III from insect hemolymph. Optimization may be required for different sample matrices.
-
Sample Collection: Collect hemolymph in a chilled tube containing a small amount of anticoagulant.
-
Internal Standard Spiking: Add a known amount of this compound working solution to the hemolymph sample. A final concentration of around 625 pg/mL in the final extract is a common target.[4]
-
Extraction:
-
Add a suitable organic solvent (e.g., hexane (B92381) or isooctane) to the sample.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous phases.
-
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50-100 µL of acetonitrile/water).
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical parameters for the quantification of JH III using (Rac)-JH III-d3.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute JH III, followed by a column wash and re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods using this compound for JH III quantification.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 3.5 to 8.7 pg/mL | [4] |
| Limit of Quantification (LOQ) | 10 to 20 fmol | [17] |
| Linearity (R²) | > 0.99 | [4] |
| Recovery | > 90% | [17] |
Visualizations
Caption: Experimental workflow for JH III quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
- 16. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
Technical Support Center: Optimizing (Rac)-Juvenile Hormone III-d3 Chromatography
Welcome to the technical support center for the chromatographic analysis of (Rac)-Juvenile Hormone III-d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak shape for this analyte.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues encountered with this compound?
A1: The most prevalent peak shape problems for a hydrophobic molecule like this compound are peak tailing, peak fronting, and peak splitting. Peak tailing, where the latter half of the peak is broader, is often due to secondary interactions with the stationary phase.[1] Peak fronting, characterized by a broader first half, can be caused by column overload or issues with sample solubility. Split peaks may indicate a problem with the column inlet or an incompatibility between the sample solvent and the mobile phase.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for hydrophobic compounds like Juvenile Hormone III-d3 in reversed-phase chromatography is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2] Other potential causes include column contamination, excessive extra-column volume, or a mismatch between the mobile phase pH and the analyte's properties.
Q3: What causes peak fronting for my analyte?
A3: Peak fronting is typically a result of column overload, where too much sample is injected, exceeding the column's capacity. It can also be caused by poor sample solubility in the mobile phase or a sample solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase.[3][4][5][6][7]
Q4: I am observing split peaks for this compound. What could be the reason?
A4: Split peaks can arise from several factors. If all peaks in the chromatogram are split, it often points to a pre-column issue, such as a partially blocked inlet frit or a void in the column packing at the head of the column. If only the analyte peak is split, it could be due to the sample solvent being incompatible with the mobile phase, leading to poor focusing of the analyte band on the column. Co-elution with an interfering compound can also sometimes appear as a split peak.
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
| Parameter | Potential Cause of Tailing | Recommended Action | Expected Outcome |
| Column | Contamination or degradation of the column. | Flush the column with a strong solvent (e.g., isopropanol). If tailing persists, replace the guard column or the analytical column. | Improved peak symmetry and efficiency. |
| Mobile Phase | Inappropriate pH or buffer strength leading to secondary silanol interactions. | Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol activity. | Reduced tailing due to minimized secondary interactions. |
| Temperature | Suboptimal temperature affecting analyte interaction with the stationary phase. | Increase the column temperature in increments of 5°C (e.g., from 30°C to 45°C). | Improved peak shape and potentially shorter retention times. |
| Sample Solvent | Sample dissolved in a solvent that is too weak (too polar for reversed-phase). | Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. | Sharper, more symmetrical peaks. |
Issue 2: Peak Fronting
This section outlines strategies to mitigate peak fronting.
Troubleshooting Workflow for Peak Fronting
Caption: A logical workflow for troubleshooting peak fronting.
| Parameter | Potential Cause of Fronting | Recommended Action | Expected Outcome |
| Sample Load | Column overload due to high concentration or injection volume. | Reduce the injection volume by half or dilute the sample 10-fold. | Restoration of a more symmetrical peak shape. |
| Sample Solvent | The sample is dissolved in a solvent significantly stronger than the mobile phase. | Prepare the sample in the initial mobile phase or a weaker solvent. For this compound, if using a high organic mobile phase, avoid dissolving the sample in pure strong solvents like 100% acetonitrile (B52724) if the starting mobile phase is lower in organic content.[3][5] | Improved peak shape by preventing premature band broadening. |
| Column | Column bed collapse or void at the inlet. | Replace the column. This is a less common cause for fronting but can occur under harsh conditions. | A new, properly packed column should provide symmetrical peaks. |
Issue 3: Split Peaks
This guide will help you diagnose and resolve the issue of split peaks.
Troubleshooting Workflow for Split Peaks
References
- 1. sielc.com [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
(Rac)-Juvenile Hormone III-d3 solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Juvenile Hormone III-d3. It addresses common solubility problems and provides solutions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what are its common applications?
This compound is a deuterated form of Juvenile Hormone III (JH III), a crucial sesquiterpenoid hormone in insects that regulates development, reproduction, and diapause.[1] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis of endogenous JH III levels using mass spectrometry-based techniques like GC-MS or LC-MS.[2]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is a lipophilic molecule and is sparingly soluble in aqueous solutions.[3] For optimal dissolution, organic solvents should be used. The solubility of the non-deuterated form, which is expected to be very similar for the d3 analog, is provided in the table below.
Q3: My compound precipitated when I added it to my aqueous buffer. How can I prevent this?
This is a common issue due to the poor aqueous solubility of JH III-d3.[3] To avoid precipitation, first, dissolve the compound in a water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Then, slowly add the desired volume of the stock solution to your aqueous buffer with gentle vortexing or stirring. This two-step process ensures the compound remains in solution at the desired final concentration.
Q4: What is the maximum recommended concentration of this compound in a PBS buffer?
The solubility of Juvenile Hormone III in a 1:2 solution of DMF:PBS (pH 7.2) is approximately 0.3 mg/mL.[3][4][5] It is recommended not to exceed this concentration to avoid precipitation.
Q5: For how long can I store my prepared solutions?
Stock solutions in anhydrous organic solvents can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[2] It is not recommended to store aqueous working solutions for more than one day due to the potential for degradation and precipitation.[3] Always prepare fresh aqueous solutions for your experiments.
Q6: I am using DMSO as a solvent. Are there any special considerations?
Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of lipophilic compounds. It is crucial to use newly opened or properly stored anhydrous DMSO for preparing your stock solutions.[2]
Quantitative Solubility Data
The following table summarizes the solubility of Juvenile Hormone III in various organic solvents. The solubility of this compound is expected to be comparable.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| Dimethylformamide (DMF) | ≥ 14 | ≥ 51.97 |
| Ethanol | ≥ 12 | ≥ 44.55 |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 | ≥ 37.12 |
| DMF:PBS (pH 7.2) (1:2) | ~ 0.3 | ~ 1.11 |
Data sourced from MedChemExpress and Cayman Chemical.[2][3][4][5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required.
-
Solvent Selection: Choose an appropriate anhydrous organic solvent such as DMF, DMSO, or ethanol.
-
Dissolution: Add the calculated volume of the chosen solvent to the vial containing the pre-weighed this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
-
Start with the Stock Solution: Begin with a concentrated stock solution of this compound prepared in a water-miscible organic solvent like DMF or DMSO.
-
Dilution: While gently vortexing your aqueous buffer (e.g., PBS), slowly add the required volume of the stock solution to achieve the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If cloudiness appears, the concentration may be too high for the chosen aqueous buffer.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions for more than one day.[3]
Visualizations
Caption: Simplified signaling pathway of Juvenile Hormone III.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Minimizing Ion Suppression for JHIII Quantification
Welcome to the technical support center for minimizing ion suppression in the quantification of Juvenile Hormone III (JHIII). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS analysis of JHIII.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for JHIII quantification?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, JHIII, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon can lead to a decreased signal intensity, which negatively impacts the sensitivity, accuracy, and reproducibility of quantification.[2][3] In electrospray ionization (ESI), which is commonly used for JHIII analysis, components in the sample matrix can compete with the analyte for ionization, leading to a suppressed signal.[1] Given that JHIII is often present at very low concentrations (femtomole to picomole range) in complex biological samples, even minor ion suppression can significantly compromise the results.[4]
Q2: What are the common causes of ion suppression in LC-MS analysis?
A2: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Biological samples contain a complex mixture of lipids, proteins, salts, and other small molecules that can interfere with the ionization of JHIII.[1] Phospholipids are a major contributor to matrix-induced ionization suppression.
-
Mobile phase additives: Non-volatile buffers and ion-pairing agents, such as trifluoroacetic acid (TFA), can cause signal suppression.[3][5] Formic acid is often a better choice for mobile phase modification in LC-MS.[3]
-
High analyte concentration: At high concentrations, the analyte response in ESI can become non-linear, leading to self-suppression.[3]
-
Column bleed: Compounds leaching from the HPLC column can also cause ion suppression.[6]
Q3: Which ionization technique is more susceptible to ion suppression, ESI or APCI?
A3: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][7] This is because ESI is more sensitive to the presence of non-volatile species and competition for charge on the droplet surface.[3] APCI, which involves gas-phase ionization, is often less affected by the sample matrix.[3]
Troubleshooting Common Problems
Problem: I am observing low signal intensity for my JHIII analyte.
Possible Cause: This is a classic symptom of ion suppression. Co-eluting matrix components may be interfering with the ionization of your analyte.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[1]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate JHIII from interfering substances.[1]
-
Protein Precipitation: While a simpler method, it may be less effective at removing all interfering components.[3]
-
-
Optimize Chromatographic Separation:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as JHIII-D3, is the ideal internal standard for correcting for ion suppression.[4][10] Since it has virtually identical chemical and physical properties to the analyte, it will be affected by ion suppression to the same degree, allowing for accurate quantification.[1]
Problem: My results are inconsistent and not reproducible.
Possible Cause: Variability in the sample matrix between injections can lead to different degrees of ion suppression, resulting in poor reproducibility.
Solutions:
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize the matrix effects between your standards and your unknown samples.[1]
-
Post-Column Infusion Experiment: This experiment can help you identify the regions in your chromatogram where ion suppression is occurring.[3] A constant flow of your analyte is introduced into the mass spectrometer after the column. When a blank matrix sample is injected, any dips in the analyte signal indicate the retention times where matrix components are eluting and causing suppression.[3]
Detailed Protocols & Data
Example Solid-Phase Extraction (SPE) Protocol for JHIII
This is a general protocol and may need to be optimized for your specific sample type.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute JHIII from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation | Often < 60%[3] | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Variable, can be low for polar analytes[9] | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Moderate |
| HybridSPE-Phospholipid | High | Very High (specifically for phospholipids) | High |
Visualizing Ion Suppression and Mitigation Strategies
Below are diagrams to help visualize the concepts of ion suppression and the workflows to minimize it.
Caption: Mechanism of ion suppression in the ESI source.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MS/MS Fragmentation of (Rac)-Juvenile Hormone III-d3
Welcome to the technical support center for the optimization of (Rac)-Juvenile Hormone III-d3 fragmentation in MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method development and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
A1: this compound (JH III-d3) is a deuterated form of the naturally occurring insect juvenile hormone III. In mass spectrometry, it is primarily used as an internal standard for the accurate quantification of endogenous JH III in biological samples. The deuterium (B1214612) labeling provides a mass shift, allowing it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties. This ensures that the internal standard behaves similarly to the analyte during sample extraction, chromatography, and ionization, correcting for variability in the analytical process.[1][2]
Q2: What are the expected precursor and major product ions for this compound in positive ion ESI-MS/MS?
A2: In positive ion electrospray ionization (ESI), this compound typically forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 270.2. The most common and abundant fragmentation pathway involves the neutral loss of the deuterated methanol (B129727) group (CD₃OH), resulting in a major product ion at m/z 235.2. This transition (270.2 → 235.2) is often used as the primary transition for quantification in Multiple Reaction Monitoring (MRM) assays.
Q3: Can deuteration affect the chromatographic retention time of Juvenile Hormone III-d3 compared to the unlabeled form?
A3: Yes, a slight shift in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon called the "chromatographic isotope effect".[3][4] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[3][5] While this shift is usually small, significant separation can lead to differential matrix effects, potentially impacting the accuracy of quantification.[6] It is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q4: What is isotopic crosstalk and how can it affect my results with JH III-d3?
A4: Isotopic crosstalk occurs when the isotopic signature of the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice versa. This can happen if the mass difference between the analyte and the standard is not sufficient to resolve their isotopic envelopes. For JH III (m/z 267.2) and JH III-d3 (m/z 270.2), the +3 Da mass difference is generally sufficient to minimize this effect. However, at very high concentrations of the analyte, its natural M+3 isotope may contribute to the signal of the internal standard, leading to non-linearity in the calibration curve.[4][7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the optimization and analysis of this compound.
Issue 1: Low or No Signal for the Precursor Ion (m/z 270.2)
-
Potential Cause: Incorrect instrument settings or source parameters.
-
Troubleshooting Steps:
-
Verify Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the compound is generating a signal.
-
Optimize Source Parameters: Adjust key ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity of the m/z 270.2 precursor ion.
-
Check Mobile Phase Composition: Ensure the mobile phase is compatible with efficient ionization. For JH III, a mobile phase containing a small amount of formic acid (e.g., 0.1%) in water and acetonitrile (B52724) is commonly used to promote protonation.
-
Issue 2: Poor Fragmentation Efficiency or Low Product Ion (m/z 235.2) Intensity
-
Potential Cause: Suboptimal collision energy (CE) or other collision cell parameters.
-
Troubleshooting Steps:
-
Perform a Collision Energy Optimization Experiment: Follow the detailed experimental protocol below to systematically determine the optimal CE for the 270.2 → 235.2 transition.
-
Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure is within the manufacturer's recommended range.
-
Consider In-Source Fragmentation: If the precursor ion intensity is low and you observe the product ion in the MS1 scan, in-source fragmentation may be occurring. Reduce the fragmentor or cone voltage to minimize this effect.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Potential Cause: Issues with the deuterated standard, chromatographic conditions, or matrix effects.
-
Troubleshooting Steps:
-
Verify Internal Standard Stability: Check for potential deuterium-hydrogen exchange by incubating the standard in the sample matrix under your experimental conditions and monitoring for any signal increase at the analyte's m/z.[1] Ensure the deuterium labels are on stable positions of the molecule.[1][4]
-
Assess Chromatographic Peak Shape and Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they co-elute as closely as possible to compensate for matrix effects.[6] Adjusting the chromatographic gradient may be necessary to improve co-elution.[3]
-
Evaluate Matrix Effects: If inconsistent results persist, perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Experimental Protocols
Protocol 1: Optimizing Collision Energy for this compound
This protocol describes a systematic approach to determine the optimal collision energy (CE) for the primary MRM transition of this compound (m/z 270.2 → 235.2).
Materials:
-
This compound standard solution (e.g., 1 µg/mL in acetonitrile).
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with a triple quadrupole mass analyzer.
-
Syringe pump for infusion.
Methodology:
-
Initial Instrument Setup:
-
Set up the mass spectrometer in positive ion ESI mode.
-
Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) directly into the mass spectrometer.
-
Optimize the ESI source parameters (capillary voltage, temperature, gas flows) to achieve a stable and robust signal for the precursor ion at m/z 270.2.
-
-
Product Ion Scan:
-
Perform a product ion scan of the precursor ion m/z 270.2 to confirm the presence of the expected product ion at m/z 235.2. Use a nominal collision energy to start (e.g., 15-20 eV).
-
-
Collision Energy Ramp:
-
Set up an MRM method for the transition m/z 270.2 → 235.2.
-
Create a series of experiments where the collision energy is ramped over a range of values. A typical range would be from 5 eV to 40 eV in increments of 2-3 eV.
-
For each CE value, acquire data for a short period (e.g., 0.5-1 minute) to ensure a stable signal is recorded.
-
-
Data Analysis:
-
Plot the intensity of the product ion (m/z 235.2) as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum product ion intensity.
-
-
Verification:
-
Set the collision energy to the optimized value and acquire data for the MRM transition to confirm a stable and high-intensity signal.
-
Data Presentation
Table 1: Summary of MS/MS Parameters for (Rac)-Juvenile Hormone III and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example | Transition Type |
| (Rac)-Juvenile Hormone III | 267.2 | 235.2 | ~11-15 | Primary (Quantification) |
| 267.2 | 147.1 | ~17-21 | Secondary (Qualifier) | |
| This compound | 270.2 | 235.2 | ~11-15 (Requires Optimization) | Primary (Internal Standard) |
| 270.2 | 147.1 | ~17-21 (Requires Optimization) | Secondary (Qualifier) |
Note: The provided collision energy values are examples from the literature and should be empirically optimized for your specific instrument.
Visualizations
Caption: Workflow for optimizing MS/MS fragmentation of this compound.
Caption: Logical flow for troubleshooting common MS/MS issues with JH III-d3.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Standards in Hormone Analysis
Welcome to the technical support center for the use of deuterated internal standards in hormone analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using deuterated standards in hormone analysis?
The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2][3]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][4]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][5][6]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1]
-
In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[7]
-
Interference from Natural Isotopes: Naturally occurring isotopes of the analyte can interfere with the detection of the deuterated internal standard, particularly when using standards with low deuterium incorporation.[8]
Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?
Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:
-
Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][2][9]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium atoms.[1][2]
Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][2][10]
Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
This phenomenon is known as the "isotope effect" and is due to the slight difference in physicochemical properties between the deuterated and non-deuterated molecules.[2] The C-D bond is slightly stronger and less polar than the C-H bond, which can lead to the deuterated standard eluting slightly earlier in reverse-phase chromatography.[2]
-
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]
-
Use of Highly Deuterated Standards: Standards with a higher degree of deuterium incorporation are more prone to chromatographic shifts.[1] Consider using a standard with fewer deuterium labels if co-elution is a significant issue.
-
Alternative Internal Standards: If optimization is unsuccessful, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to this effect.[7]
-
Q4: How can I determine if differential matrix effects are impacting my results?
Differential matrix effects occur when the analyte and the internal standard are affected differently by components in the sample matrix, leading to variations in ionization efficiency.[1][5] This can result in inaccurate quantification, even with an isotopically labeled internal standard.[5][6]
-
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Evaluate Differential Effects: Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
-
The following table summarizes hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte Matrix Effect (%) | IS Matrix Effect (%) |
| A (Neat) | 1,000,000 | 1,200,000 | - | - |
| B (Post-Spike) | 700,000 | 1,080,000 | 70% (Suppression) | 90% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[1]
Troubleshooting Guides
Issue: Inconsistent or Inaccurate Quantification
This guide provides a systematic approach to troubleshooting common issues with deuterated standards.
Experimental Protocol: Assessing Isotopic Stability
This protocol is designed to determine if a deuterated internal standard is stable under the conditions of your analytical method.
-
Prepare Stability Samples:
-
Spike the deuterated IS into a blank matrix (the same type as your study samples, e.g., plasma, urine) at a concentration typical for your assay. Aliquot this mixture into several vials.
-
Prepare a second set of samples by spiking the IS into your final mobile phase or reconstitution solvent.
-
-
Incubate Under Method Conditions:
-
Store one aliquot of each set at a low temperature (e.g., -80°C) as a baseline (T=0) control.
-
Incubate the remaining aliquots at the temperatures and for the durations relevant to your sample preparation and analysis workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
Analyze Samples:
-
Analyze all samples by LC-MS/MS at the end of their respective incubation periods.
-
-
Data Analysis:
-
Monitor Peak Area: Compare the peak area of the primary deuterated isotopologue across all time points. A significant decrease (>15%) indicates instability.
-
Analyze Isotopic Distribution: For each time point, record the peak areas of the primary isotopologue (e.g., M+n) and any potential back-exchange products (M+n-1, M+n-2, etc.).
-
Calculate Exchange Ratio: Calculate the ratio of the back-exchanged ions to the primary ion. A significant increase in this ratio over time confirms isotopic exchange.[2]
-
The following diagram illustrates the process of isotopic exchange.
Data Summary
Table 1: Common Pitfalls and Recommended Actions
| Pitfall | Potential Cause | Recommended Action |
| Isotopic Exchange | Labile deuterium position (e.g., on -OH, -NH), acidic or basic conditions. | Choose a standard with deuterium on a stable carbon backbone. Control pH of solutions. |
| Chromatographic Shift | Isotope effect due to differences in bond strength and polarity. | Optimize chromatography (gradient, temperature). Consider a ¹³C or ¹⁵N labeled standard. |
| Differential Matrix Effects | Co-eluting matrix components affecting analyte and IS ionization differently. | Improve sample preparation (e.g., SPE, LLE). Modify chromatography to separate from interferences. |
| Purity Issues | Incomplete deuteration during synthesis. | Verify purity of new lots of standards. Assess contribution of unlabeled analyte in the IS. |
| In-source Instability | Different fragmentation patterns of deuterated vs. non-deuterated analyte. | Optimize mass spectrometer source conditions. |
| Interference | Natural isotopes of the analyte contributing to the IS signal. | Use an IS with a higher mass difference from the analyte. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
(Rac)-Juvenile Hormone III-d3: The Gold Standard for Internal Standards in Juvenile Hormone Analysis
In the precise world of quantitative analysis, particularly for researchers, scientists, and drug development professionals, the choice of an internal standard is paramount to achieving accurate and reliable results. When measuring juvenile hormones (JHs), critical regulators of insect development and reproduction, the use of a stable isotope-labeled internal standard, such as (Rac)-Juvenile Hormone III-d3, offers significant advantages over other alternatives like structural analogs. This guide provides an objective comparison, supported by experimental principles and data, to demonstrate the superior performance of this compound.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] this compound is chemically identical to the endogenous Juvenile Hormone III, with the key difference being the replacement of three hydrogen atoms with their heavier isotope, deuterium.[3][4] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[5][6]
In contrast, structural analogs, such as methoprene (B1676399) or farnesyl acetate, are different chemical compounds that are merely similar in structure to the analyte.[1][7] These structural differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, ultimately compromising the accuracy of quantification.[5][8] While sometimes used, their performance is generally not as reliable as that of a deuterated standard, and they may not be suitable for correcting for the complexities of biological matrices.[8][9]
Key Performance Parameter Comparison
The use of this compound provides significant benefits across several key analytical performance metrics.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Methoprene, Farnesyl Acetate) |
| Correction for Matrix Effects | Excellent: Co-elutes with the analyte, experiencing and correcting for the same ion suppression or enhancement.[2][5] | Poor to Moderate: Different retention times and ionization characteristics lead to inadequate correction for matrix effects.[8] |
| Correction for Extraction Recovery | Excellent: Behaves identically to the analyte during sample preparation, accurately correcting for losses.[4][10] | Variable: Differences in chemical properties can result in different extraction efficiencies and inaccurate correction.[5] |
| Accuracy and Precision | High: Minimizes variability, leading to more accurate and precise quantification. Linearity of R² > 0.999 is commonly achieved.[4] | Lower: Susceptible to biases from matrix effects and variable recovery, leading to reduced accuracy and precision.[8] |
| Specificity | High: The mass difference provides clear differentiation from the analyte without chromatographic separation issues.[4] | Moderate: Potential for chromatographic interference from matrix components due to different retention times. |
| Cost and Availability | Generally higher cost and may require specialized synthesis. | Often lower cost and more readily available. |
Experimental Data Highlights
Multiple studies have demonstrated the robust performance of this compound in quantifying juvenile hormones using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Linearity and Sensitivity: Calibration curves for JH III using JH III-d3 as an internal standard consistently show excellent linearity (R² > 0.999) over a wide concentration range, from 5 to 2500 pg/mL.[4] The limit of detection (LOD) for JH III using this method has been reported to be as low as 8 pg/mL.[4]
-
Extraction Recovery: In studies quantifying JH III from complex biological matrices like mosquito samples, the use of JH III-d3 allowed for the normalization of all sample preparation and extraction steps, with a consistent extraction recovery of approximately 55% being observed.[4][10]
-
Absolute Quantification: The addition of a known amount of deuterated JH III enables the absolute quantification of various JH homologs in a single LC-MS/MS run.[3][11]
Experimental Protocols
A typical experimental workflow for the quantification of juvenile hormones using this compound as an internal standard involves sample extraction, LC-MS/MS analysis, and data processing.
Sample Preparation (Liquid-Liquid Extraction)
-
To a biological sample (e.g., insect hemolymph or tissue homogenate), add a known amount of this compound solution.
-
Add an organic solvent (e.g., hexane (B92381) or ethyl acetate) to the sample.
-
Vortex vigorously to ensure thorough mixing and extraction of the juvenile hormones into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile (B52724) or methanol) for LC-MS/MS analysis.[4][10]
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water and acetonitrile, often with a formic acid additive.[4]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native JH III and the deuterated internal standard (JH III-d3).[3][4]
Mandatory Visualizations
References
- 1. Juvenile Hormone (JH) Esterase of the Mosquito Culex quinquefasciatus Is Not a Target of the JH Analog Insecticide Methoprene | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesol-Like Endogenous Sesquiterpenoids in Vertebrates: The Probable but Overlooked Functional “Inbrome” Anti-Aging Counterpart of Juvenile Hormone of Insects? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of (Rac)-Juvenile Hormone III-d3: A Comparative Guide to Analytical Instrumentation
For researchers, scientists, and drug development professionals engaged in the precise quantification of juvenile hormones, this guide provides an objective comparison of analytical instruments for the cross-validation of (Rac)-Juvenile Hormone III-d3. This deuterated analog serves as a critical internal standard for the accurate determination of endogenous Juvenile Hormone III (JH III) levels in various biological matrices.
This document outlines the performance of different analytical platforms, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the selection of the most suitable instrumentation for specific research needs.
Performance Comparison of Analytical Instruments
The quantification of JH III and its deuterated internal standard, (Rac)-JH III-d3, is predominantly achieved through mass spectrometry-based methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of instrument significantly impacts sensitivity, specificity, and sample throughput.
| Parameter | LC-MS/MS | GC-MS | HPLC-FD |
| Sensitivity | High (pg/mL to low femtomole range)[1][2][3][4] | High (low picogram to femtomole range)[5][6] | Moderate (femtomole range)[7][8] |
| Specificity | Very High (based on parent/fragment ion transitions)[1][2][9] | High (requires derivatization for optimal performance)[5] | Moderate (potential for interference from co-eluting fluorescent compounds)[7] |
| Sample Preparation | Relatively simple extraction protocols[1][3] | More complex, often requires derivatization[5] | Requires derivatization with fluorescent tags[7][8] |
| Analysis Time | Fast (typically 15-minute runs or less)[1] | Longer run times compared to LC-MS/MS | Variable, depends on the derivatization reaction |
| Matrix Effects | Can be a concern, requires careful method development and use of internal standards[3] | Less susceptible to ion suppression compared to ESI-based LC-MS/MS | Can be affected by quenching or enhancing agents in the matrix |
| Compound Suitability | Broadly applicable to JH homologs[2][4][9] | Suitable for volatile and thermally stable compounds; derivatization expands applicability[5] | Limited to compounds with or that can be derivatized to contain a fluorophore[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for (Rac)-JH III-d3. Below are representative protocols for LC-MS/MS and GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methodologies demonstrating high sensitivity and reproducibility for JH III quantification.[1][10]
1. Sample Preparation (from biological matrices):
-
Homogenize the sample (e.g., insect hemolymph, tissue) in a suitable solvent such as acetonitrile.
-
Spike the homogenate with a known concentration of this compound internal standard (e.g., 625 pg/mL).[2]
-
Perform liquid-liquid extraction with a non-polar solvent like hexane (B92381) or isooctane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., acetonitrile).[10]
2. LC Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Run Time: Optimized for separation of JH III from matrix components, often around 15 minutes.[1]
3. MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The peak area ratio of the analyte (JH III) to the internal standard ((Rac)-JH III-d3) is plotted against the concentration of the analyte to generate a calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves derivatization to improve the volatility and ionization of JH III.[5]
1. Sample Preparation and Derivatization:
-
Extract JH III and the spiked (Rac)-JH III-d3 internal standard from the biological sample using an appropriate organic solvent.
-
Purify the extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
Convert the purified extract to a d3-methoxyhydrin derivative to enhance stability and chromatographic properties.[5]
2. GC Separation:
-
Column: A capillary column suitable for nonpolar to moderately polar compounds.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized JH III from other components.
3. MS Detection:
-
Ionization Mode: Chemical Ionization (CI) or Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM is preferred for its higher sensitivity.
-
Monitored Ions: Specific fragment ions characteristic of the derivatized JH III and (Rac)-JH III-d3 are monitored.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing and troubleshooting the analytical method.
Caption: Workflow for JH III quantification using an internal standard.
Signaling Pathway and Fragmentation
Understanding the fragmentation of JH III and its deuterated analog is fundamental for developing robust MS/MS methods.
Caption: Key fragmentation pathways for JH III and its d3-analog in MS/MS.[1]
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(Rac)-Juvenile Hormone III-d3: A Superior Internal Standard for Comparative Insect Endocrinology
(Rac)-Juvenile Hormone III-d3 (JH III-d3) has emerged as a critical tool for the precise and accurate quantification of Juvenile Hormone III (JH III) across diverse insect species. This deuterated analog of the naturally occurring JH III serves as an ideal internal standard in mass spectrometry-based analytical methods, primarily due to its chemical and physical similarity to the analyte of interest. Its use allows for the correction of variability during sample preparation and analysis, leading to more reliable and comparable data in entomological research. This guide provides a comprehensive comparison of (Rac)-JH III-d3 with alternative quantification strategies, supported by experimental data and detailed protocols.
The Advantage of Isotope Dilution Mass Spectrometry
The gold standard for quantitative bioanalysis is isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard, such as (Rac)-JH III-d3.[1] This deuterated standard is chemically identical to the endogenous JH III, ensuring it behaves similarly during extraction, chromatography, and ionization.[1] The key difference is its slightly higher mass due to the deuterium (B1214612) atoms, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.[2] This co-elution and differential detection minimize the impact of matrix effects and variations in sample recovery, which are significant challenges in analyzing complex biological samples from different insect species.[3]
Alternative approaches, such as using a structurally similar but non-isotopically labeled compound as an internal standard, can be employed when a deuterated standard is unavailable. However, these analogs may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte, potentially compromising the accuracy and precision of the quantification.[1] While methods like HPLC with fluorescence detection (HPLC-FD) exist, they often require derivatization steps and can be susceptible to interference from other sample components.[4]
Performance of this compound in LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for JH III quantification, offering high sensitivity and selectivity.[5] The use of (Rac)-JH III-d3 as an internal standard in these methods has been shown to yield excellent linearity, accuracy, and precision.
Table 1: Performance Characteristics of an LC-MS/MS Method for JH III Quantification using (Rac)-JH III-d3 as an Internal Standard.
| Parameter | Performance Metric | Reference |
| Linearity (R²) | > 0.999 | [4][6] |
| Limit of Detection (LOD) | 3.5 - 8.7 pg/mL | [6] |
| Limit of Quantification (LOQ) | 20 pg | [7] |
| Extraction Recovery | ~55% | [4] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
As demonstrated in the table, methods utilizing (Rac)-JH III-d3 achieve high linearity across a wide concentration range and low limits of detection, enabling the quantification of JH III in individual insects.[6] The consistent extraction recovery and high precision underscore the reliability of this internal standard for comparative studies.
Comparative Analysis of JH III Titers Across Insect Orders
The application of analytical methods incorporating (Rac)-JH III-d3 has facilitated the accurate measurement of JH III levels in various insect species. JH III is the most ubiquitous of the juvenile hormones, found across most insect orders.[8] However, its concentration can vary significantly depending on the species, developmental stage, and physiological condition.
Table 2: Representative Juvenile Hormone III Titers in Various Insect Species.
| Insect Order | Species | Developmental Stage/Condition | JH III Titer (pg/mg or pg/µL) | Reference |
| Isoptera | Coptotermes formosanus | Worker | ~13 pg/mg | [9] |
| Presoldier | ~596 pg/mg | [9] | ||
| Soldier | ~25 pg/mg | [9] | ||
| Lepidoptera | Chilo partellus | Nondiapausing Larva | ~1.5 pg/µL | [10] |
| Hibernating Larva | ~0.5 pg/µL | [10] | ||
| Diptera | Aedes aegypti | Adult Female (sugar-fed) | Variable with age | [11] |
| Hymenoptera | Apis mellifera | Larva | Variable with JHA treatment | [12] |
This comparative data, made more reliable through the use of deuterated internal standards, is crucial for understanding the diverse roles of JH III in insect development, reproduction, and social behavior.
Experimental Protocols
Sample Preparation: Extraction of Juvenile Hormone III from Insect Hemolymph
This protocol is adapted from established methods for JH extraction.[7][13][14]
Materials:
-
Insect hemolymph
-
This compound internal standard solution (concentration to be optimized based on expected JH III levels)
-
Methanol
-
Isooctane
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Collect hemolymph from the insect into a pre-chilled microcentrifuge tube.
-
Immediately add a known amount of (Rac)-JH III-d3 internal standard solution to the hemolymph.
-
Add a 1:1 (v/v) solution of methanol:isooctane to the hemolymph sample to precipitate proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the extracted JH III and JH III-d3) to a new microcentrifuge tube.
-
Evaporate the organic solvents under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
LC-MS/MS Analysis of Juvenile Hormone III
The following parameters provide a starting point for method development and are based on published protocols.[4][6]
Table 3: LC-MS/MS Parameters for JH III and (Rac)-JH III-d3 Analysis.
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of JH III from matrix components (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (JH III) | m/z 267.2 |
| Product Ion 1 (JH III) | m/z 235.2 |
| Product Ion 2 (JH III) | m/z 147.1 |
| Precursor Ion (JH III-d3) | m/z 270.2 |
| Product Ion 1 (JH III-d3) | m/z 235.2 |
| Product Ion 2 (JH III-d3) | m/z 147.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Visualizing Key Biological Pathways
Understanding the biological context of JH III is crucial for interpreting quantitative data. The following diagrams illustrate the biosynthesis and signaling pathways of JH III.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. lcms.cz [lcms.cz]
- 4. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid quantification of juvenile hormones and their metabolites in insect haemolymph by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 9. Juvenile hormone III titers and regulation of soldier caste in coptotermes formosanus (Isoptera: Rhinotermitidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. A Simple Protocol for Extracting Hemocytes from Wild Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of (Rac)-Juvenile Hormone III-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of juvenile hormones (JHs) and other endogenous signaling molecules, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of (Rac)-Juvenile Hormone III-d3, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data and principles of bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in mass spectrometry-based quantification.[1][2]
The Advantage of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because their physicochemical properties are nearly identical to the analyte, deuterated standards co-elute during chromatography and exhibit similar ionization efficiency and extraction recovery.[1] This co-elution is crucial for compensating for variations in sample preparation, instrument response, and matrix effects, which are common challenges in the analysis of complex biological samples.[1][2] Non-deuterated internal standards, which are structurally similar but not isotopically labeled, may have different retention times and be affected differently by matrix components, potentially leading to less accurate quantification.[1]
Quantitative Performance Comparison
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated (Analog) IS (Expected Performance) |
| Linearity (R²) of Calibration Curve | > 0.999[3] | Typically ≥ 0.99, but may be more susceptible to matrix effects |
| Limit of Detection (LOD) | 8 pg/mL (0.32 pg on column)[3] | Dependent on the specific standard and method, but may be higher due to greater background noise |
| Intra-day Precision (%CV) | High reproducibility demonstrated[3] | Generally higher %CV compared to deuterated standards |
| Inter-day Precision (%CV) | High reproducibility demonstrated[3] | Generally higher %CV compared to deuterated standards |
| Accuracy (% Recovery) | High accuracy due to effective correction for analyte loss and matrix effects[3][4] | More variable and potentially biased due to differential matrix effects and extraction recovery[1] |
| Matrix Effect Compensation | Excellent, due to co-elution with the analyte[1][2] | Less effective, as chromatographic and ionization behavior may differ from the analyte[1] |
Experimental Protocols
Experimental Workflow for Juvenile Hormone Quantification
The following diagram illustrates a typical workflow for the quantification of juvenile hormones using this compound as an internal standard.
References
A Comparative Analysis of Juvenile Hormone Analogs with a Focus on (Rac)-Juvenile Hormone III-d3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (Rac)-Juvenile Hormone III-d3 and other key juvenile hormone analogs. It includes a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Juvenile hormones (JHs) are a class of sesquiterpenoid hormones in insects that play a crucial role in regulating a wide array of physiological processes, including development, metamorphosis, reproduction, and behavior.[1][2][3] Synthetic mimics of JH, known as juvenile hormone analogs (JHAs), have been developed as insect growth regulators (IGRs) for pest control due to their ability to disrupt these vital processes.[4][5][6] This guide focuses on a comparative study of various JHAs, with a special mention of this compound, a deuterated form of the naturally occurring Juvenile Hormone III (JH III).
This compound is primarily utilized as an internal standard in mass spectrometry-based quantification of endogenous JH III levels due to its similar chemical and physical properties to the unlabeled hormone, but distinct mass. While direct comparative studies on the biological activity of the deuterated form are limited, it is widely accepted in the scientific community that the minor isotopic substitution is highly unlikely to alter its binding affinity to the JH receptor or its overall biological function compared to the non-deuterated (racemic) JH III.
Performance Comparison of Juvenile Hormone Analogs
The efficacy of a juvenile hormone analog is primarily determined by its binding affinity to the juvenile hormone receptor, its biological activity in vivo and in vitro, and its metabolic stability.
Binding Affinity to the Juvenile Hormone Receptor
The intracellular receptor for JH is a protein called Methoprene-tolerant (Met).[5][7] JH or its analog binds to the PAS-B domain of Met, inducing a conformational change that allows it to form a heterodimer with another bHLH-PAS protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC).[5][6][7] This complex then binds to Juvenile Hormone Response Elements (JHREs) on the DNA to modulate the transcription of target genes.[8]
The binding affinities of several JHAs to the JH receptor from different insect species have been determined through competitive radioligand binding assays. The dissociation constant (Kd) or inhibition constant (Ki) is used to quantify this affinity, with lower values indicating a stronger binding.
| Compound | Insect Species | Receptor Protein | Binding Affinity (Kd or Ki) | Reference |
| JH III | Tribolium castaneum | Met | 12.3 ± 0.62 nM (Kd) | [7] |
| Pyriproxyfen (B1678527) | Tribolium castaneum | Met | 4.75 ± 0.86 nM (Ki) | [7] |
| Methoprene | Tribolium castaneum | Met | 388 ± 52 nM (Ki) | [7] |
| (R,S)-JH III | Drosophila melanogaster | Gce | 11.0 ± 2.2 nM (Ki) | [9] |
| JH I | Drosophila melanogaster | Gce | 13.8 ± 5.1 nM (Ki) | [9] |
| JH III bisepoxide (JHB3) | Drosophila melanogaster | Gce | 83.3 ± 40.8 nM (Ki) | [9] |
| Methyl Farnesoate (MF) | Drosophila melanogaster | Gce | 87.9 ± 22.2 nM (Ki) | [9] |
| (R)-JH III | Drosophila melanogaster | Gce | 4.8 ± 1.3 nM (Ki) | [9] |
| (S)-JH III | Drosophila melanogaster | Gce | 38.3 ± 5.2 nM (Ki) | [9] |
Gce (Germ cell-expressed) is a paralog of Met in Drosophila and also functions as a JH receptor.[8]
Biological Activity
The biological activity of JHAs is often assessed through in vivo bioassays that measure their ability to disrupt insect development. A common assay involves the topical application of the JHA to late-instar larvae or pupae and observing the inhibition of metamorphosis or the induction of developmental abnormalities.[10][11] For instance, treatment of last instar larvae can lead to the formation of supernumerary larvae or larval-pupal intermediates, while treatment of pupae can prevent adult emergence.[10]
In a comparative study on honey bee larvae, different JHAs were shown to variously affect the endogenous titers of JH III.[12] Treatment with pyriproxyfen resulted in the highest JH III levels, followed by methoprene, and then fenoxycarb (B1672525) which led to the lowest levels compared to the control group.[12]
| Juvenile Hormone Analog | Effect on Endogenous JH III Titer in Honey Bee Larvae | Reference |
| Pyriproxyfen | Highest Increase | [12] |
| Methoprene | Moderate Increase | [12] |
| Fenoxycarb | Lowest Increase | [12] |
Metabolic Stability
The persistence of a JHA's biological activity is dependent on its metabolic stability. JH and its analogs are primarily metabolized by two types of enzymes: JH-specific esterases (JHE) and JH epoxide hydrolases (JHEH).[1] JHAs are often designed to be more resistant to these enzymes than the natural JHs.[4] Metabolic stability can be assessed in vitro by incubating the compound with liver microsomes or S9 fractions, which contain metabolizing enzymes, and measuring the rate of compound depletion over time.[13][14]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the JH receptor by measuring its ability to compete with a radiolabeled JH, such as [3H]JH III, for binding to the receptor protein.
Materials:
-
In vitro translated JH receptor protein (e.g., Met or Gce).[7]
-
Radiolabeled ligand: [3H]JH III.
-
Unlabeled competitor ligands: (Rac)-JH III-d3, JH III, and other JHAs.
-
Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.5).
-
Dextran-coated charcoal or glass fiber filters.[15]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the in vitro translated receptor protein in binding buffer.
-
Add a constant concentration of [3H]JH III to the mixture.
-
Add varying concentrations of the unlabeled competitor ligand (e.g., (Rac)-JH III-d3 or other JHAs).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 1-2 hours at 4°C).
-
Separate the bound from the free radioligand using either dextran-coated charcoal (which adsorbs free ligand) followed by centrifugation, or by rapid filtration through glass fiber filters (which retain the protein-ligand complex).[15]
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]JH III against the concentration of the competitor ligand.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.
In Vivo Bioassay for JH Activity
This protocol describes a general method for assessing the biological activity of JHAs by observing their effects on insect metamorphosis.
Materials:
-
Late last-instar larvae or newly ecdysed pupae of a model insect (e.g., Tribolium castaneum, Heliothis virescens).[10]
-
JHAs to be tested, dissolved in a suitable solvent (e.g., acetone (B3395972) or cyclohexane).[10]
-
Micropipette or micro-applicator for topical application.
Procedure:
-
Synchronize a population of insects to obtain individuals at the desired developmental stage.
-
Prepare serial dilutions of the JHA in the chosen solvent. A solvent-only control group should also be prepared.
-
Topically apply a small, fixed volume (e.g., 1 µL) of each JHA dilution or the solvent control onto the dorsal or ventral side of each insect.
-
Maintain the treated insects under standard rearing conditions (temperature, humidity, photoperiod).
-
Observe the insects daily and record developmental outcomes, such as:
-
Failure to pupate (for treated larvae).
-
Formation of larval-pupal intermediates.[10]
-
Failure of adult emergence (for treated pupae).
-
Morphological abnormalities in emerged adults.
-
-
Calculate the effective dose (ED50) or lethal dose (LD50) for each JHA based on the observed effects.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a JHA to metabolism by liver enzymes.
Materials:
-
Pooled liver microsomes (from insects or other species).[13][14]
-
Test JHA.
-
NADPH regenerating system (cofactor for many metabolic enzymes).[16]
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) (for quenching the reaction).
-
Internal standard for LC-MS analysis.
-
LC-MS/MS system for quantification.
Procedure:
-
Pre-incubate the liver microsomes in potassium phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test JHA and the NADPH regenerating system. The final concentration of the test compound is typically around 1 µM.[16]
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.[16]
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent JHA at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
Visualizations
Caption: Intracellular signaling pathway of Juvenile Hormone (JH) and its analogs (JHAs).
Caption: Workflow for a competitive radioligand binding assay.
Caption: Factors influencing the efficacy of a Juvenile Hormone Analog (JHA).
References
- 1. Juvenile hormone - Wikipedia [en.wikipedia.org]
- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 3. Juvenile hormone: Production, regulation, current application in vector control and its future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. entu.cas.cz [entu.cas.cz]
- 6. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exquisite ligand stereoselectivity of a Drosophila juvenile hormone receptor contrasts with its broad agonist repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stage-specific action of juvenile hormone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Purification of an insect juvenile hormone receptor complex enables insights into its post-translational phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beckman.com [beckman.com]
Validating the Use of (Rac)-Juvenile Hormone III-d3 in a New Insect Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Juvenile Hormone III (JH III), with a focus on validating the use of (Rac)-Juvenile Hormone III-d3 as an internal standard in new insect models. The accurate measurement of JH III is critical for understanding insect physiology, development, and for the development of novel insecticides.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] This approach, known as isotope dilution mass spectrometry (IDMS), provides the highest accuracy and precision by correcting for variability during sample preparation and analysis, including extraction inconsistencies and matrix effects.[1]
This compound is a deuterated analog of JH III, where three hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (JH III) and the internal standard (JH III-d3), while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[2] This co-elution is crucial for effectively mitigating matrix effects, which are a major source of imprecision and inaccuracy in complex biological samples.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
While a non-deuterated internal standard, such as a structurally similar compound, can be used, it often exhibits different chromatographic retention times and extraction recoveries compared to the analyte.[1] This can lead to inadequate compensation for matrix effects and less reliable quantitative data. The use of a deuterated internal standard like this compound significantly enhances quantitative accuracy, improves reproducibility, and reduces the impact of matrix effects.[4]
The following table summarizes the expected performance differences between using this compound and a hypothetical non-deuterated internal standard for JH III quantification.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Internal Standard (e.g., structural analog) |
| Correction for Matrix Effects | Excellent: Co-elutes with JH III, experiencing similar ionization suppression or enhancement.[2][5] | Poor to Moderate: Different retention times can lead to differential matrix effects.[1] |
| Correction for Extraction Variability | Excellent: Near-identical chemical properties result in similar recovery rates to JH III.[3] | Variable: Differences in polarity and structure can lead to inconsistent recovery relative to JH III. |
| Accuracy | High: Minimizes systematic errors introduced by the sample matrix and preparation. | Moderate to Low: Prone to inaccuracies due to differential matrix effects and recovery. |
| Precision (%RSD) | Low: Typically <15% relative standard deviation (RSD).[5] | Higher: Increased variability due to inconsistent correction. |
| Linearity (R²) of Calibration Curve | Excellent: Typically >0.99.[5] | Good to Moderate: Can be affected by inconsistent matrix effects across the concentration range. |
Experimental Protocols
Key Experiment 1: Quantification of JH III in Insect Hemolymph using LC-MS/MS with this compound Internal Standard
This protocol is adapted from a validated method for the ultra-trace detection of JH III in mosquitoes.[5]
1. Sample Preparation and Extraction: a. To 50 µL of insect hemolymph, add 10 µL of a 625 pg/mL solution of this compound in acetonitrile (B52724) (ACN).[5] b. Add 600 µL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes at 4°C.[5] c. Transfer the upper organic phase to a new tube and dry under a gentle stream of nitrogen.[5] d. Reconstitute the dried extract in 100 µL of ACN for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% formic acid in water.[5]
- Mobile Phase B: 0.1% formic acid in ACN.[5]
- Gradient: A suitable gradient to ensure separation of JH III from matrix components (e.g., 5% B to 98% B over 7.5 minutes).[5]
- Flow Rate: 0.8 mL/min.[5]
- Column Temperature: 40°C.[5] b. Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM).[5]
- MRM Transitions:
- JH III: Primary 267 -> 235; Secondary 267 -> 147.[5]
- This compound: Primary 270 -> 235; Secondary 270 -> 147.[5]
3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of JH III to JH III-d3 against the concentration of JH III standards.[5] b. Determine the concentration of JH III in the samples from the calibration curve. Linearity is typically observed in the range of 5 to 2500 pg/mL (R² > 0.999).[5]
Visualizations
Juvenile Hormone III Signaling Pathway
Juvenile hormone III regulates a wide array of physiological processes in insects, including development, reproduction, and behavior. Its signaling cascade involves both intracellular and membrane-associated pathways. The intracellular pathway is initiated by the binding of JH III to the Methoprene-tolerant (Met) receptor, which then forms a heterodimer with Taiman (Tai). This complex subsequently binds to Juvenile Hormone Response Elements (JHREs) on the DNA to regulate the transcription of target genes.
Caption: Intracellular signaling pathway of Juvenile Hormone III.
Experimental Workflow for JH III Quantification
The following diagram illustrates the typical workflow for the quantification of JH III in an insect sample using this compound as an internal standard.
Caption: Workflow for JH III quantification using a deuterated internal standard.
References
Assessing the Isotopic Purity of (Rac)-Juvenile Hormone III-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the isotopic purity of (Rac)-Juvenile Hormone III-d3, a critical internal standard for the accurate quantification of Juvenile Hormone III (JH III) in biological matrices. We will delve into the established analytical methodologies for determining isotopic purity, compare its performance with potential alternatives, and provide detailed experimental protocols to enable researchers to implement these techniques in their laboratories.
Introduction to this compound and Isotopic Purity
This compound is the deuterated analog of Juvenile Hormone III, a sesquiterpenoid hormone that plays a crucial role in regulating insect development, reproduction, and metamorphosis. In quantitative analysis, particularly using mass spectrometry, deuterated standards like (Rac)-JH III-d3 are invaluable. They exhibit similar chemical and physical properties to their endogenous counterparts, allowing them to co-elute during chromatography and undergo similar ionization and fragmentation. The mass shift introduced by the deuterium (B1214612) atoms enables the mass spectrometer to distinguish between the analyte and the internal standard, correcting for variations in sample preparation and instrument response.
The isotopic purity of a deuterated standard is a critical quality attribute. It is defined as the percentage of the deuterated compound that contains the specified number of deuterium atoms. Impurities can include molecules with fewer or more deuterium atoms than intended, as well as unlabeled analog. These impurities can interfere with the accurate quantification of the target analyte, leading to erroneous results. Therefore, rigorous assessment of isotopic purity is paramount.
Comparative Analysis of Analytical Techniques
The two primary techniques for assessing the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and provides complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the distribution of isotopologues. | High sensitivity, can detect very low levels of isotopic impurities. Provides information on the overall isotopic enrichment. | Can be destructive to the sample. May not provide information on the specific location of the deuterium labels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Non-destructive. Provides precise information on the location and extent of deuteration at specific atomic sites. Can quantify the relative abundance of different isotopologues. | Lower sensitivity compared to MS. Requires higher sample concentrations. |
Table 1: Comparison of Analytical Techniques for Isotopic Purity Assessment.
Performance of this compound as an Internal Standard
This compound is widely used as an internal standard for the quantification of JH III by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] Its performance is benchmarked against its ability to mimic the behavior of endogenous JH III throughout the analytical process, leading to accurate and precise quantification.
Commercial suppliers of this compound typically provide a chemical purity specification (e.g., ≥98%) and an isotopic purity (e.g., 97.89%).[5][6] However, independent verification of isotopic purity is recommended for rigorous quantitative studies.
Alternatives to this compound
While (Rac)-JH III-d3 is a commonly used internal standard, other molecules have been employed for the quantification of juvenile hormones.
| Internal Standard | Type | Rationale for Use | Potential Limitations |
| Other Deuterated JH Analogs | Isotope-labeled | Similar chemical and physical properties to the analyte. | Availability and cost may be a factor. Isotopic purity must be verified. |
| Tritium-labeled JH Analogs | Radioisotope-labeled | High sensitivity in radiochemical assays. | Requires specialized handling and detection equipment for radioactivity. |
| Structural Analogs (e.g., Methoprene, Precocene II) | Non-isotopically labeled | Commercially available and cost-effective. | May exhibit different chromatographic and mass spectrometric behavior than the analyte, potentially leading to quantification errors. |
Table 2: Comparison of Internal Standards for Juvenile Hormone Analysis.
The choice of internal standard depends on the specific analytical method, the required level of accuracy, and the availability of the standard. For high-precision quantitative studies using mass spectrometry, a deuterated internal standard with high and well-characterized isotopic purity, such as this compound, is generally the preferred choice.[4]
Experimental Protocols
Assessment of Isotopic Purity by Mass Spectrometry
This protocol outlines a general approach for determining the isotopic purity of this compound using High-Resolution Mass Spectrometry (HRMS).
Instrumentation:
-
Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.
-
Chromatography: While direct infusion can be used, chromatographic separation can help to resolve any potential impurities.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100 to 500.
-
Resolution: >60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected [M+H]+ ions of unlabeled JH III (m/z 267.1955) and JH III-d3 (m/z 270.2142).
-
Analyze the mass spectrum of the JH III-d3 peak to identify the distribution of isotopologues (M, M+1, M+2, M+3, etc.).
-
Calculate the isotopic purity by determining the relative abundance of the ion corresponding to the desired d3 species compared to the sum of all related isotopic peaks.
-
Assessment of Isotopic Purity by NMR Spectroscopy
This protocol describes the use of ¹H and ²H NMR to assess the isotopic purity and confirm the location of deuterium labeling in this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ²H detection.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., chloroform-d, acetone-d6).
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons in the unlabeled JH III. The signal for the methoxy (B1213986) group protons (at the site of deuteration in the d3 analog) should be significantly reduced in intensity.
-
The percentage of deuteration at the methoxy position can be estimated by comparing the integral of the residual methoxy proton signal to the integrals of other non-deuterated protons in the molecule.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
A single resonance should be observed in the region corresponding to the chemical shift of the methoxy group, confirming the location of the deuterium labels.
-
The absence of other signals indicates that deuterium is not incorporated at other positions.
-
-
Quantitative NMR (qNMR): For a more precise determination of isotopic enrichment, a quantitative ¹H NMR experiment can be performed using a certified internal standard with a known concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the assessment of isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Assessment.
Conclusion
The accurate determination of the isotopic purity of this compound is essential for its reliable use as an internal standard in quantitative analyses. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of both the overall isotopic enrichment and the specific location of the deuterium labels. While (Rac)-JH III-d3 is a widely accepted and effective internal standard, researchers should be aware of potential alternatives and carefully consider the requirements of their specific application. The protocols and comparative data presented in this guide offer a framework for the rigorous assessment of this compound and the generation of high-quality, reproducible data in insect endocrinology and related fields.
References
- 1. Fast, ultra-trace detection of Juvenile Hormone III from mosquitoes using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Juvenile hormone extraction, purification, and quantification in ants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common structural features facilitate the simultaneous identification and quantification of the five most common juvenile hormones by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-MedChemExpress [medchemexpress.app17.com]
A Researcher's Guide to Juvenile Hormone Quantification: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of juvenile hormone (JH) is critical for understanding insect physiology, from developmental processes to reproductive cycles. This guide provides an objective comparison of the leading analytical methods for JH quantification, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.
Juvenile hormones are a group of acyclic sesquiterpenoids that play a crucial role in regulating metamorphosis, reproduction, and behavior in insects. The ability to precisely measure the concentration of various JH homologs (such as JH I, JH II, and JH III) in biological samples like hemolymph or whole-body extracts is fundamental to entomological and pest management research. The choice of analytical method depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.
Comparative Overview of Analytical Methods
The primary methods for JH quantification each present a unique balance of performance, cost, and complexity. Mass spectrometry-based methods are considered the gold standard for their high specificity and sensitivity.[1][2] Immunoassays, while historically significant and offering high throughput, can be limited by antibody cross-reactivity. Chromatographic methods coupled with fluorescence detection provide a sensitive alternative when mass spectrometry is unavailable.
Data Presentation: Performance Metrics
The following table summarizes the key quantitative performance metrics for the most common JH analysis techniques.
| Method | Principle | Common Analytes | Limit of Detection (LOD) / Quantification (LOQ) | Specificity | Throughput |
| LC-MS/MS | Liquid Chromatography, Tandem Mass Spectrometry | JH I, JH II, JH III, JHB3, JHSB3, MF | LOD: 8 pg/mL[3]; Detects in low femtomole range[4] | Very High: Can simultaneously identify and quantify multiple JH homologs in a single run.[4] | Moderate to High |
| GC-MS | Gas Chromatography, Mass Spectrometry | JH III and biosynthetic precursors | 0.01 pmol[5] | High: Provides structural information for confident identification. | Low to Moderate |
| RIA | Radioimmunoassay | Total JH or specific homologs (diol derivatives) | < 0.015 pmol[6] | Moderate: Potential for antibody cross-reactivity between JH homologs.[7] | High |
| ELISA | Enzyme-Linked Immunosorbent Assay | Specific JH homologs (e.g., JH I, JH III) | Varies by kit; generally ng/mL range. | Moderate: Dependent on antibody specificity. | Very High |
| HPLC-FD | High-Performance Liquid Chromatography, Fluorescence Detection | JH III and precursors (after derivatization) | 10-20 fmol[7][8] | High: Dependent on chromatographic separation and specific fluorescent tagging. | Moderate |
JHB3: JH III bisepoxide; JHSB3: JH III skipped bisepoxide; MF: Methyl Farnesoate
Visualizing the Biological Context and Analytical Workflow
To understand the biological significance of JH quantification, it is essential to consider its signaling pathway. Furthermore, a visual comparison of the analytical workflows can clarify the practical differences between each method.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and the ability to measure multiple JH homologs simultaneously.[4]
-
Sample Preparation & Extraction:
-
Dissect tissues (e.g., corpora allata) in an appropriate saline buffer.
-
For biosynthesis assays, incubate tissues in a culture medium (e.g., M-199) with a precursor like L-[methyl-3H]methionine. For titer measurements, proceed directly to extraction.
-
Add an internal standard (e.g., deuterated JH III) to the sample to allow for absolute quantification.[4]
-
Add hexane, vortex vigorously for 1 minute, and centrifuge (e.g., 2000 x g for 5 minutes at 4°C).[3]
-
Transfer the upper organic phase to a new silanized vial and dry completely under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) or acetonitrile) for LC-MS/MS analysis.
-
-
Instrumentation & Analysis:
-
LC System: Utilize a high-performance liquid chromatography system (e.g., UHPLC).
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid, is typical.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. For each JH homolog, monitor at least two specific precursor-to-product ion transitions for confident identification and quantification.[4] For JH III, precursor ion [M+H; m/z = 267.3] can generate product ions such as m/z = 235.3 and 147.0.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for JH quantification, often requiring derivatization to improve volatility and ionization efficiency.
-
Sample Preparation & Derivatization:
-
Extract JH from the biological sample using a nonpolar solvent like hexane.
-
Purify the extract using solid-phase extraction (SPE) or thin-layer chromatography (TLC).
-
To enhance sensitivity and specificity, convert the JH epoxide to a d3-methoxyhydrin derivative.[1]
-
Evaporate the solvent and reconstitute in a small volume of a suitable solvent (e.g., hexane) for injection.
-
-
Instrumentation & Analysis:
-
GC System: A gas chromatograph with a capillary column (e.g., DB-1 or equivalent).
-
Injection: Use a splitless or on-column injection technique.
-
Carrier Gas: Helium is typically used.
-
Oven Program: A temperature gradient is programmed to separate the analytes (e.g., initial temp of 60°C, ramped to 250-300°C).
-
Mass Spectrometer: A mass spectrometer operating in either electron ionization (EI) or chemical ionization (CI) mode.
-
Detection: Monitor specific diagnostic ions for each JH homolog to perform quantification.
-
Radioimmunoassay (RIA)
RIA is a competitive binding assay that uses a radiolabeled hormone to quantify JH levels.
-
Sample Preparation:
-
Extract JH from hemolymph or tissue homogenates using a solvent partition (e.g., with ethyl acetate/cyclohexane).
-
To circumvent the issue of antibody cross-reactivity with different JH homologs, samples can be treated with acidic dioxane to convert all JH forms into their corresponding diols, which are equally recognized by certain antibodies.[6]
-
-
Assay Procedure:
-
A known quantity of radiolabeled JH (e.g., labeled with ³H or ¹²⁵I) is mixed with a limited amount of a specific anti-JH antibody.
-
The biological sample (containing unlabeled JH) or a standard is added to the mixture. The unlabeled JH from the sample competes with the radiolabeled JH for binding to the antibody.
-
After incubation (e.g., 16-24 hours at 4°C), the antibody-bound JH is separated from the free (unbound) JH, often by precipitation with a secondary antibody (e.g., goat anti-rabbit IgG).
-
The radioactivity of either the bound or free fraction is measured using a gamma or scintillation counter.
-
A standard curve is generated using known concentrations of unlabeled JH, and the concentration in the unknown samples is interpolated from this curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that uses an enzyme-linked antibody for detection. The competitive ELISA format is most common for small molecules like JH.
-
Sample Preparation:
-
Collect serum, plasma, or other biological fluids.
-
Centrifuge samples to remove particulates (e.g., 2,000-3,000 rpm for 20 minutes).
-
Samples may require dilution in the provided assay buffer.
-
-
Assay Procedure (based on a typical competitive kit):
-
Competition: Add standards or samples to microplate wells that are pre-coated with a capture antibody. Then, add a fixed amount of enzyme-conjugated JH (e.g., HRP-JH). The JH in the sample will compete with the HRP-JH for binding to the capture antibody.
-
Incubation: Incubate the plate (e.g., for 60 minutes at 37°C).
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme (HRP) will convert the substrate, leading to a color change. The intensity of the color is inversely proportional to the amount of JH in the original sample.
-
Stopping Reaction: Add a stop solution to terminate the reaction.
-
Detection: Measure the absorbance (Optical Density, OD) at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of JH is determined by comparing the sample's OD to a standard curve.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Quantitative Assay for the Juvenile Hormones and Their Precursors Using Fluorescent Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Insect Juvenile Hormone 3(JH-III) ELISA Kit - Lifeasible [lifeasible.com]
- 5. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Competitive ELISAs Suitable for Detection of Recombinant Human Growth Hormone in Illegal Nutritional Supplements - JAnalMethodsChem _2025_2025 [uanlch.vscht.cz]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Juvenile Hormone Is an Important Factor in Regulating Aspongopus chinensis Dallas Diapause - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-Juvenile Hormone III-d3: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (Rac)-Juvenile Hormone III-d3 based on general laboratory safety principles and available product information. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers must consult the official SDS provided by the supplier and adhere to their institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
This compound is a deuterated form of a synthetic insect hormone analog, primarily used in research settings.[1] Proper disposal is essential to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. The following procedures outline the recommended steps for disposing of this compound and associated waste.
I. Waste Identification and Segregation
The first critical step in proper waste management is to correctly identify and segregate waste streams.[2] Do not mix different types of waste.[3] For this compound, you will likely generate the following types of waste:
-
Neat (unused) compound: The original solid or oil form of the chemical.
-
Solutions: The compound dissolved in solvents such as Dimethylformamide (DMF), Ethanol (B145695), or Dimethyl sulfoxide (B87167) (DMSO).
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, and glassware that have come into contact with the compound.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent if it is a solution.[4]
II. Disposal Procedures
Step 1: Personal Protective Equipment (PPE) Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Step 2: Disposal of Neat Compound Unused or expired this compound should be disposed of as solid chemical waste.
-
Ensure the original container is tightly sealed.
-
If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
Store the container in a designated satellite accumulation area (SAA) for chemical waste.[4][5]
Step 3: Disposal of Solutions Solutions of this compound should be disposed of as liquid chemical waste.
-
Collect all solutions containing the compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for many organic solvents).
-
Do not dispose of solutions down the drain.[6]
-
Keep the waste container closed except when adding waste.[7]
-
Segregate halogenated and non-halogenated solvent waste if required by your institution.[3]
Step 4: Disposal of Contaminated Labware Solid waste contaminated with this compound must be collected separately.
-
Sharps: Needles, syringes, and contaminated broken glassware should be placed in a designated sharps container.
-
Non-sharps solid waste: Pipette tips, gloves, and other disposable items should be collected in a durable, leak-proof bag or container clearly labeled as chemical waste.
-
Reusable Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as liquid chemical waste. After decontamination, the glassware can typically be washed and reused.
Step 5: Waste Pickup and Final Disposal Once a waste container is full (typically around 90% capacity), seal it and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
III. Quantitative Data
The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| CAS Number | 951116-89-5 |
| Molecular Formula | C₁₆H₂₃D₃O₃ |
| Molecular Weight | 269.39 g/mol |
| Appearance | Oil |
| Solubility in DMF | ≥ 14 mg/mL (51.97 mM) |
| Solubility in Ethanol | ≥ 12 mg/mL (44.55 mM) |
| Solubility in DMSO | ≥ 10 mg/mL (37.12 mM) |
IV. Experimental Protocols
While this document focuses on disposal, it is important to note that the principles of waste minimization should be applied during experimental design. This includes using the smallest practical quantities of the chemical and avoiding the preparation of excess solutions.[8]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling (Rac)-Juvenile Hormone III-d3
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (Rac)-Juvenile Hormone III-d3. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is a deuterated form of a vital insect hormone, utilized by researchers as an internal standard or tracer in quantitative analyses. While comprehensive toxicological data for this specific compound is not fully available, it is imperative to handle it with the utmost care, following standard laboratory safety practices for chemicals of unknown toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
The following table outlines the minimum Personal Protective Equipment (PPE) required for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid Form) | Safety goggles | Chemical-resistant nitrile gloves | Laboratory coat | N95 or higher respirator (if not in a fume hood) |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Use in a certified chemical fume hood |
| Handling Solutions | Safety glasses | Nitrile gloves | Laboratory coat | Not required if handled in a fume hood |
| Waste Disposal | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not required if handled in a fume hood |
Operational Plan: From Receipt to Experiment
Follow these procedural steps to ensure the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear safety glasses and nitrile gloves during unpacking.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations.
3. Preparation of Stock Solutions:
-
All manipulations involving the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Wear chemical splash goggles, a lab coat, and chemical-resistant nitrile gloves.
-
Use a dedicated, calibrated balance for weighing.
-
Slowly add the solvent to the solid to avoid splashing. Ensure the chosen solvent is compatible and of appropriate purity for your experiment.
4. Experimental Use:
-
When handling solutions, always wear safety glasses, a lab coat, and nitrile gloves.
-
Conduct all experimental procedures involving the compound within a chemical fume hood.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Prevent the formation of aerosols.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that come into contact with the compound (e.g., pipette tips, gloves, weighing paper) must be considered chemical waste.
-
Segregate waste into dedicated, clearly labeled containers for solid and liquid chemical waste.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof container.
-
Do not mix with other incompatible waste streams.
3. Solid Waste:
-
Place all contaminated solid waste (gloves, absorbent pads, etc.) in a designated, sealed chemical waste bag or container.
4. Final Disposal:
-
Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
The following diagram illustrates the key stages and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
